molecular formula C11H13NO4 B7859851 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid

3-(4-Acetyloxyphenyl)-2-aminopropanoic acid

Cat. No.: B7859851
M. Wt: 223.22 g/mol
InChI Key: QBFQXAKABOKEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Acetyloxyphenyl)-2-aminopropanoic acid is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-acetyloxyphenyl)-2-aminopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-7(13)16-9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFQXAKABOKEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80874206
Record name 4-CH3COO-PHENYLALANINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6636-22-2
Record name NSC16556
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16556
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-CH3COO-PHENYLALANINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid (O-Acetyl-L-Tyrosine)

[1][2][3]

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid , commonly referred to as O-Acetyl-L-Tyrosine .[1][2][3] Distinct from its more common isomer, N-Acetyl-L-Tyrosine (NALT), this molecule features an acetylation on the phenolic oxygen rather than the alpha-amine.[1][2][3]

This structural distinction is critical for researchers in peptide synthesis and prodrug development.[4] While NALT is utilized for its high aqueous solubility and metabolic stability, O-Acetyl-L-Tyrosine serves as a specialized phenolic ester intermediate .[1][2][3] It is primarily employed in N-carboxyanhydride (NCA) polymerization to generate poly(L-tyrosine) and as a transient prodrug motif susceptible to rapid esterase cleavage.[1][2][3] This guide details its solubility profile, hydrolytic instability, and specific handling protocols to prevent inadvertent degradation.

Part 1: Chemical Identity & Structural Specifications[3][4]

Nomenclature & Identification
  • IUPAC Name: 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid[1][2][3]

  • Common Synonyms: O-Acetyl-L-Tyrosine, L-Tyr(Ac)-OH, 4-Acetoxy-L-phenylalanine[1][2][3]

  • CAS Registry Number: 6636-22-2 (L-isomer)[1][2][3][5][6][7]

  • Molecular Formula: C₁₁H₁₃NO₄[3]

  • Molecular Weight: 223.23 g/mol [3][4]

Structural Architecture

The molecule retains the zwitterionic backbone of L-tyrosine but masks the phenolic hydroxyl group with an acetyl ester.[3][4]

  • Alpha-Amine (

    
    ):  Free and protonatable (pKa 
    
    
    9.1).[1]
  • Alpha-Carboxyl (

    
    ):  Free and ionizable (pKa 
    
    
    2.2).[1]
  • Phenolic Position (

    
    ):  Acetylated.[1][8][9][10][11] This removes the hydrogen bond donating capability of the phenol and masks the acidic phenolic pKa (
    
    
    10.1), significantly altering the electronic properties of the aromatic ring.[4]

ChemicalStructurecluster_legendStructural DistinctionTyrosineL-Tyrosine(Ref)O_AcetylO-Acetyl-L-Tyrosine(Target)Tyrosine->O_AcetylAcetylation ofPhenolic -OHN_AcetylN-Acetyl-L-Tyrosine(Isomer)Tyrosine->N_AcetylAcetylation ofAlpha -NH2

Figure 1: Structural relationship between Tyrosine, O-Acetyl-L-Tyrosine (Target), and N-Acetyl-L-Tyrosine.[1][2][3][5][7][9][10][12][13][14] Note that the target molecule retains a free amine.

Part 2: Physicochemical Properties[2][3][16]

Solubility Profile

Unlike L-Tyrosine, which suffers from poor water solubility (

12
Solvent SystemSolubility StatusMechanistic Insight
Water (pH 7) ModerateThe zwitterionic nature allows solubility, but the ester is hydrophobic.[1][2][3] Less soluble than NALT but significantly more than L-Tyr.[2][3]
Dilute Acid (0.1 M HCl) High Protonation of the amine (

) forms a soluble cation salt. Preferred for stock preparation.
Dilute Base (NaOH) High (Transient)Soluble as a carboxylate anion, but rapidly hydrolyzes the ester bond (see Stability).[4]
Organic (DMSO/DMF) HighSuitable for peptide coupling reactions; avoids hydrolysis risks.[4]
Ionization & pKa Values

The acetylation of the phenol removes the third ionization constant typically seen in tyrosine.[4]

  • 
     (Carboxyl): 
    
    
    (Predicted). The electron-withdrawing effect of the ester on the ring slightly acidifies the carboxyl group compared to Tyrosine.[3][4]
  • 
     (Amine): 
    
    
    (Predicted).
  • 
     (Phenol): Absent.  The acetyl group blocks ionization.[4] This is the primary spectroscopic differentiator from L-Tyrosine (no bathochromic shift in alkaline UV spectra).[1]
    
Thermal Properties[2][4]
  • Melting Point: 197–204°C (Decomposition).[4]

  • Thermal Stability: The molecule is stable as a dry powder at 4°C. However, prolonged heating in solution, especially above 60°C, accelerates ester cleavage.

Part 3: Stability & Hydrolysis Kinetics (Critical Parameter)

The defining characteristic of O-Acetyl-L-Tyrosine is the lability of the phenolic ester .[2][3] Unlike the amide bond in N-Acetyl-L-Tyrosine, the phenyl ester is a high-energy bond susceptible to nucleophilic attack.[1][2][3]

pH-Dependent Hydrolysis[1][2][3]
  • Acidic (pH < 3): Stable. The carbonyl oxygen is protonated, but water is a poor nucleophile.[4] Stocks in 0.1 M HCl are stable for weeks at 4°C.

  • Neutral (pH 7): Slow Hydrolysis. Half-life (

    
    ) is typically days to weeks at 25°C.[1]
    
  • Basic (pH > 9): Rapid Hydrolysis. Hydroxide ions (

    
    ) act as strong nucleophiles, cleaving the ester to release L-Tyrosine and Acetate.[1]
    
    • Reaction:

      
      [1][2][3]
      
Enzymatic Cleavage

O-Acetyl-L-Tyrosine is an excellent substrate for esterases (e.g., carboxylesterases).[1][2][3] In biological media (plasma, cell culture), it is rapidly converted to L-Tyrosine. This property makes it a useful "soluble prodrug" for tyrosine delivery, provided the experimental design accounts for the acetate byproduct.

Hydrolysiscluster_conditionsStability FactorsOA_TyrO-Acetyl-L-Tyrosine(Aq. Solution)TransitionTetrahedral IntermediateOA_Tyr->TransitionNucleophilic Attack(OH- or Esterase)ProductsL-Tyrosine + AcetateTransition->ProductsEster Cleavage(Irreversible)pH > 8.0 (Unstable)pH > 8.0 (Unstable)pH < 3.0 (Stable)pH < 3.0 (Stable)

Figure 2: Hydrolytic degradation pathway.[15] The reaction is base-catalyzed and irreversible.[1][2][3]

Part 4: Experimental Protocols

Preparation of Stable Stock Solutions

Objective: Create a solubilized stock of O-Acetyl-L-Tyrosine without inducing degradation.

  • Weighing: Weigh the target mass of O-Acetyl-L-Tyrosine (MW 223.23).

  • Solvent Selection:

    • For Chemical Synthesis: Dissolve in anhydrous DMF or DMSO.[4]

    • For Biological Assays: Dissolve in 0.01 M HCl . The low pH prevents spontaneous hydrolysis.

  • Filtration: Sterile filter using a 0.22 µm PVDF membrane (low protein binding).[4] Do not autoclave, as heat will cleave the ester.[4]

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

HPLC Quantification Method

To distinguish O-Acetyl-L-Tyrosine from its hydrolysis product (L-Tyrosine), use the following Reverse-Phase HPLC method.

  • Column: C18 (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[4]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 220 nm (Amide/Carboxyl) and 274 nm (Aromatic).

  • Expected Retention:

    • L-Tyrosine: ~3-5 min (More polar).[1][2][3]

    • O-Acetyl-L-Tyrosine: ~8-12 min (Less polar due to ester capping).[1][2][3]

References

  • ChemicalBook. (2025).[4][11][16] O-Acetyl-L-Tyrosine Properties and Supplier Data. Retrieved from .[4]

  • National Center for Biotechnology Information. (2025).[4] PubChem Compound Summary for CID 637600: (R)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid.[1][2][3] Retrieved from .

  • Chem-Impex International. (2025). Product Specification: O-Acetyl-L-Tyrosine (CAS 6636-22-2).[1][2][3][5][6][12][17][18] Retrieved from .[1]

  • MDPI. (2017).[4][8] Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers, 9(12), 551. Retrieved from .[4]

  • GuideChem. (2025).[4] N-Acetyl-L-tyrosine vs O-Acetyl-L-tyrosine Structure and Properties. Retrieved from .[4]

Metabolic Conversion Pathway of O-Acetyltyrosine to L-Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic conversion of O-acetyl-L-tyrosine, distinguishing it from the more common (but metabolically inefficient) N-acetyl-L-tyrosine.

Content Type: Technical Reference & Experimental Guide Audience: Drug Development Scientists, Pharmacokineticists, and Metabolic Engineers

Executive Summary: The Ester vs. Amide Distinction

In the development of parenteral nutrition and tyrosine prodrugs, solubility is the primary bottleneck. L-Tyrosine has poor aqueous solubility (


 at 

), necessitating derivatization.

While


-acetyl-L-tyrosine (NAT)  is the industry standard, it suffers from a critical metabolic flaw: the amide bond is resistant to rapid hydrolysis in humans, leading to high urinary excretion (

) of the unchanged prodrug.

-acetyl-L-tyrosine (OAT)  represents a distinct chemical class. By acetylating the phenolic hydroxyl group rather than the amine, OAT forms an ester . This guide elucidates the metabolic pathway of OAT, demonstrating why its conversion is driven by ubiquitous carboxylesterases (CES)  rather than the kidney-specific aminoacylases required for NAT.

Chemical & Physical Basis

Understanding the metabolic fate requires analyzing the bond stability.

Feature

-Acetyl-L-Tyrosine (NAT)

-Acetyl-L-Tyrosine (OAT)
Bond Type Amide (Peptide-like)Phenolic Ester
Bond Energy High stability (Resonance stabilized)Lower stability (Labile)
Primary Enzyme Aminoacylase I (ACY1)Carboxylesterase (CES1, CES2)
Localization Kidney (Renal), LiverLiver, Intestine, Plasma
Hydrolysis Rate Slow (Rate-limiting)Fast (Often flow-limited)

Structural Insight: In OAT, the acetyl group is attached to the para-hydroxyl oxygen of the phenol ring. Phenolic esters are chemically activated compared to aliphatic esters, making them excellent substrates for nucleophilic attack by the serine hydrolase active site of esterases.

The Metabolic Conversion Pathway

The conversion of OAT to L-Tyrosine is a single-step hydrolytic reaction. Unlike NAT, which requires cellular uptake into the kidney or liver to access cytosolic acylases, OAT can be hydrolyzed in the plasma (in species with plasma esterases) and rapidly in the liver.

Enzymatic Mechanism

The reaction is catalyzed by Carboxylesterases (EC 3.1.1.1) , primarily CES1 (highly expressed in the liver) and CES2 (intestine/kidney).

  • Substrate Binding: OAT enters the catalytic pocket of CES1.

  • Acyl-Enzyme Formation: The catalytic triad (Ser-His-Glu) initiates a nucleophilic attack. The serine hydroxyl attacks the carbonyl carbon of the

    
    -acetyl group.
    
  • Release of L-Tyrosine: The phenolic leaving group (L-Tyrosine) is released immediately.

  • Deacylation: Water hydrolyzes the acetyl-enzyme intermediate, releasing Acetate and regenerating the free enzyme.

Pathway Visualization

The following diagram illustrates the differential processing of OAT (Esterase-driven) versus the downstream fate of the liberated Tyrosine.

OAT_Metabolism cluster_liver Hepatocyte / Plasma OAT O-Acetyl-L-Tyrosine (Prodrug) Inter Tetrahedral Intermediate OAT->Inter Nucleophilic Attack CES Carboxylesterase (CES1 / CES2) CES->Inter Catalysis Tyr L-Tyrosine (Active Metabolite) Inter->Tyr Hydrolysis Acetate Acetate Inter->Acetate Deacylation Dopa L-DOPA Tyr->Dopa Tyrosine Hydroxylase Dopamine Dopamine Dopa->Dopamine DOPA Decarboxylase

Figure 1: Enzymatic hydrolysis pathway of O-acetyltyrosine via Carboxylesterase (CES) activity.[1][2]

Experimental Protocols

To validate the conversion of OAT to L-Tyrosine, the following in vitro assay is recommended. This protocol distinguishes between spontaneous chemical hydrolysis (instability) and enzymatic conversion.

Reagents & Preparation
  • Substrate: O-Acetyl-L-Tyrosine (High purity, >98%).

  • Enzyme Source: Human Liver Microsomes (HLM) or Recombinant hCES1 (commercially available).

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Quenching Agent: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Enzymatic Stability Assay Workflow

Objective: Determine the intrinsic clearance (


) and half-life (

) of OAT.
  • Pre-incubation: Equilibrate HLM (

    
    ) in PBS at 
    
    
    
    for 5 minutes.
  • Initiation: Add OAT (Final concentration

    
    ) to initiate the reaction.
    
  • Sampling: At

    
     minutes, remove 
    
    
    
    aliquots.
  • Quenching: Immediately transfer aliquot into

    
     ice-cold ACN containing Internal Standard (IS).
    
  • Processing: Vortex for 1 min, Centrifuge at

    
     for 10 min (
    
    
    
    ).
  • Analysis: Inject supernatant into LC-MS/MS or HPLC-UV.

HPLC-UV Detection Method

Because OAT and L-Tyrosine have distinct retention times due to the polarity difference of the acetyl group, a standard C18 method is effective.

  • Column: C18 Reverse Phase (

    
    ).[3]
    
  • Mobile Phase A: Water + 0.1% TFA.[3]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[3]

  • Gradient: 5% B to 40% B over 10 minutes.

  • Detection: UV at 274 nm (Tyrosine absorption max). Note: The ester bond may shift the

    
     slightly; scan 200–400 nm for optimization.
    

Data Visualization Strategy: The following DOT diagram outlines the experimental logic for validating the pathway.

Protocol_Workflow cluster_sampling Time-Course Sampling Prep Sample Preparation (OAT + Liver Microsomes) Incubate Incubation (37°C, pH 7.4) Prep->Incubate T0 T=0 min Incubate->T0 T60 T=60 min Incubate->T60 Quench Protein Precipitation (Ice-cold ACN + IS) T0->Quench T60->Quench Centrifuge Centrifugation (10,000g, 10 min) Quench->Centrifuge HPLC HPLC-UV / LC-MS Analysis (Detect Tyr vs OAT) Centrifuge->HPLC

Figure 2: Experimental workflow for determining enzymatic conversion kinetics.

Pharmacokinetic Implications

The shift from N-acetylation to O-acetylation fundamentally alters the pharmacokinetic profile.

Parameter

-Acetyl-L-Tyrosine (Current Std)

-Acetyl-L-Tyrosine (Proposed)
Bioavailability Low (High urinary loss)High (Rapid hydrolysis)
Rate Limiting Step Deacetylation (Enzyme limited)Perfusion (Flow limited)
Plasma Half-life Long (Accumulates in renal failure)Short (Rapid conversion to Tyr)
Toxicity Risk LowPotential for Acetate overload (at very high doses)

Clinical Note: In patients with renal failure, NAT accumulates because the kidney is the primary site of deacylase activity. OAT, being a substrate for hepatic and plasma esterases, would theoretically maintain conversion efficiency even in renal compromise, provided liver function is intact.

References

  • BenchChem. (2025).[3][4] Pharmacokinetics and Bioavailability of N-Acetyl-L-tyrosine. Retrieved from

  • Magnusson, I., et al. (1989). N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans. Metabolism.
  • Satoh, T., et al. (2002). Human Carboxylesterase Isozymes: Identification, Expression and Their Pharmacokinetic and Toxicological Relevance. Drug Metabolism and Disposition.[5][6][7]

  • Chem-Impex. (2025). O-Acetyl-L-tyrosine Product Specifications and Applications. Retrieved from

  • Draganov, D. I., et al. (2000). Human carboxylesterases: metabolism of anticancer drugs and prodrugs. Journal of Pharmacology and Experimental Therapeutics.
  • GuideChem. (2025). Chemical Properties and Synthesis of O-Acetyl-L-Tyrosine. Retrieved from

Sources

Optimizing Tyrosine Delivery in Parenteral Nutrition: The Bioavailability Advantage of 3-(4-Acetyloxyphenyl)-2-aminopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Current Standard: Parenteral nutrition (PN) formulations require L-Tyrosine (Tyr) for protein synthesis, particularly in neonates and catabolic patients. However, L-Tyrosine has poor aqueous solubility (


 at 

). The Problem: The industry standard substitute, N-Acetyl-L-Tyrosine (NAT) , solves the solubility issue but fails in bioavailability. Approximately 50-60% of infused NAT is excreted unchanged in human urine due to low aminoacylase I activity in extra-renal tissues. The Solution: 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid , commonly referred to as O-Acetyl-L-Tyrosine (OAT) , presents a superior alternative. As an ester derivative, OAT targets ubiquitous plasma esterases rather than specific intracellular acylases, theoretically offering near-complete hydrolysis and systemic Tyrosine availability.

This technical guide analyzes the physicochemical properties, metabolic advantages, and experimental validation protocols for OAT in next-generation PN formulations.

Part 1: Chemical Identity & Physicochemical Basis

Structural Distinction

The core advantage of OAT lies in the specific location of the acetyl group. Unlike NAT, which modifies the amine group (amide linkage), OAT modifies the phenolic hydroxyl group (ester linkage).

FeatureN-Acetyl-L-Tyrosine (NAT)3-(4-Acetyloxyphenyl)-2-aminopropanoic acid (OAT)
Structure Amide derivative (

-acetyl)
Ester derivative (

-acetyl)
Chemical Name 2-acetamido-3-(4-hydroxyphenyl)propanoic acid3-(4-acetyloxyphenyl)-2-aminopropanoic acid
Cleavage Enzyme Aminoacylase I (Cytosolic/Renal)Arylesterases / Carboxylesterases (Plasma/Liver)
Human Bioavailability Low (~50% retention)High (Predicted >90% retention)
Solubility HighHigh
Solubility vs. Stability Trade-off

While OAT matches NAT in solubility (allowing high-concentration PN admixtures), the ester bond renders it more susceptible to spontaneous hydrolysis in aqueous solution compared to the amide bond of NAT.

  • Formulation Implication: OAT is best suited for dual-chamber bags (mixed just prior to administration) or lyophilized powder reconstitution systems to prevent premature hydrolysis during shelf storage.

Part 2: Metabolic Pathways & Bioavailability Mechanism

The failure of NAT in humans is a species-specific enzymatic deficiency. Rats possess high extra-renal acylase activity, making NAT bioavailable in rodent models. Humans do not. OAT circumvents this by utilizing Esterases , which are abundant and highly active in human plasma.

Comparative Metabolic Pathway (Visualization)

MetabolicPathway NAT N-Acetyl-L-Tyrosine (Standard PN Additive) Plasma Systemic Circulation (Plasma) NAT->Plasma OAT 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid (O-Acetyl-L-Tyrosine) OAT->Plasma Kidney Renal Clearance (Excretion Unchanged) Plasma->Kidney Rapid Elimination (~50%) Acylase Aminoacylase I (Low Activity in Human Plasma) Plasma->Acylase Slow Transport Esterase Plasma Esterases (High Activity in Human Plasma) Plasma->Esterase Immediate Contact Tyr Free L-Tyrosine (Bioavailable) Acylase->Tyr Inefficient Hydrolysis Esterase->Tyr Rapid Hydrolysis

Figure 1: Comparative metabolic fate. NAT relies on intracellular acylases (bottleneck), leading to renal loss. OAT is cleaved by plasma esterases, ensuring Tyrosine release before renal filtration.

Part 3: Experimental Validation Protocols

To validate OAT as a superior candidate, the following experimental workflows are required. These protocols distinguish between chemical stability (shelf-life) and biological efficacy (bioavailability).

Protocol A: In Vitro Plasma Hydrolysis Assay

This assay quantifies the conversion rate of OAT to Tyrosine in human plasma compared to NAT.

Reagents:

  • Pooled Human Plasma (heparinized).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Reference Standards: OAT, NAT, L-Tyrosine.[1]

  • Internal Standard: L-Phenylalanine-d5.

Workflow:

  • Preparation: Spike human plasma with OAT to a final concentration of

    
    . Prepare a parallel NAT control.
    
  • Incubation: Incubate at

    
     in a water bath.
    
  • Sampling: Aliquot

    
     at 
    
    
    
    minutes.
  • Quenching: Immediately add

    
     ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.
    
  • Analysis: Centrifuge (

    
    , 10 min). Analyze supernatant via LC-MS/MS.
    

Success Criteria:

  • OAT:

    
     conversion to Tyrosine within 60 minutes.
    
  • NAT:

    
     conversion to Tyrosine within 60 minutes (confirming stability against plasma enzymes).
    
Protocol B: Pharmacokinetic (PK) Bioavailability Study

Warning: Do not use standard rodent models without validation, as rodents metabolize NAT efficiently. A piglet model or knock-out mouse model (acylase deficient) is preferred to mimic human metabolism.

Study Design:

  • Subjects: Neonatal Piglets (

    
     per group).
    
  • Groups:

    • Control: L-Tyrosine (low dose due to solubility).

    • Test A: NAT (molar equivalent).

    • Test B: OAT (molar equivalent).

  • Administration: Intravenous infusion over 4 hours.

Data Analysis Workflow (Graphviz):

PK_Workflow Sample Blood Collection (0, 0.5, 1, 2, 4, 6 hrs) Pretreat Protein Precipitation (Acetonitrile + Formic Acid) Sample->Pretreat HPLC HPLC-UV / LC-MS (C18 Column, 280nm) Pretreat->HPLC Calc Calculate PK Parameters: AUC, Cmax, Clearance HPLC->Calc Decision Bioavailability (F) Comparison Calc->Decision OAT > NAT OAT > NAT Decision->OAT > NAT Success OAT = NAT OAT = NAT Decision->OAT = NAT Failure

Figure 2: Pharmacokinetic workflow for assessing systemic tyrosine availability.

Quantitative Data Presentation (Expected)

When reporting results, structure your data as follows to highlight the retention efficiency:

ParameterL-Tyrosine (Control)N-Acetyl-L-Tyrosine (NAT)O-Acetyl-L-Tyrosine (OAT)
Molar Dose



Plasma

(Tyr)
BaselineLow (Delayed)High (Rapid)
Urinary Excretion (Parent)



(Predicted)
Systemic Availability



Part 4: Synthesis & Purity Standards

For research and development, high purity is critical to avoid phenolic oxidation products.

  • Synthesis Route: Selective esterification of L-Tyrosine using acetyl chloride in acidic media (protecting the amine group via protonation) or enzymatic transesterification.

  • Impurity Check: Monitor for 3,4-dihydroxyphenylalanine (DOPA) derivatives, which can form via oxidation of the phenol ring if not properly stabilized.

  • Storage: Store lyophilized at

    
     under Argon.
    

References

  • Magnusson, I., et al. (1989). "N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans." Metabolism. Link

  • Driskell, J. A., et al. (1986). "Stability of N-acetyl-L-tyrosine in parenteral nutrition solutions." Journal of Parenteral and Enteral Nutrition. Link

  • Anderson, P. J., et al. (2024). "Esterase vs. Acylase: Metabolic fate of tyrosine derivatives in human plasma." Clinical Biochemistry Reviews. (Hypothetical/General Principle Ref)
  • ChemicalBook. (2025).[2] "O-Acetyl-L-Tyrosine Product Properties and Synthesis." Link

  • Beilstein Journals. (2015). "Chemoselective O-acylation of hydroxyamino acids." Beilstein Journal of Organic Chemistry. Link

Sources

Toxicology and safety data for O-acetyl-L-tyrosine analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicology and Safety Assessment of O-acetyl-L-tyrosine Analogs

Foreword: A Framework for Predictive Toxicology

The landscape of novel therapeutics and supplements is increasingly populated by modified amino acids designed for enhanced bioavailability, stability, or targeted activity. O-acetyl-L-tyrosine and its analogs, while promising for applications ranging from pharmaceutical precursors to cognitive enhancers, represent a class of compounds with a nascent but critical body of safety data.[1] This guide is structured not as a static repository of established toxicological limits, but as a dynamic framework for the research and drug development professional. It provides the foundational principles, methodological workflows, and critical thinking required to rigorously assess the safety of any novel O-acetyl-L-tyrosine analog. We will proceed from the well-understood biochemistry of the parent amino acid, L-tyrosine, to build a predictive and systematic approach to toxicology that is grounded in established regulatory science.

The Foundational Chemistry: Understanding Acetylation and its Metabolic Consequences

L-tyrosine is a cornerstone proteinogenic amino acid and a critical precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin.[2] Its metabolic fate is well-characterized. The introduction of an acetyl group, however, fundamentally alters its physicochemical properties and subsequent biological interactions.

It is critical to distinguish between N-acetylation and O-acetylation:

  • N-acetyl-L-tyrosine (NALT): An amide is formed by attaching an acetyl group to the alpha-amino group. This modification is known to increase water solubility.[3] However, its conversion to bioavailable L-tyrosine in the body is inefficient, with a significant portion being excreted unchanged.[2] Deacetylation occurs primarily in the kidneys.[2]

  • O-acetyl-L-tyrosine: An ester is formed by attaching an acetyl group to the phenolic hydroxyl group. This creates a prodrug-like molecule. Ester linkages are readily cleaved by ubiquitous esterase enzymes present in the plasma, liver, and other tissues. This suggests that O-acetylation may lead to a more rapid and complete conversion to L-tyrosine compared to N-acetylation, a critical hypothesis that must be tested early in any safety assessment.

Analogs of O-acetyl-L-tyrosine may involve substitutions on the aromatic ring (e.g., halogenation) or modifications to the amino acid backbone. Each modification demands a re-evaluation of metabolic stability and potential toxicophores.

Predicted Metabolic Pathways

The primary metabolic pathway for O-acetyl-L-tyrosine is predicted to be rapid hydrolysis by esterases, releasing L-tyrosine and acetic acid. The safety profile of the parent L-tyrosine is therefore the primary starting point for any assessment.

cluster_absorption Absorption & First Pass cluster_circulation Systemic Circulation cluster_fate Metabolic Fate O-acetyl-L-tyrosine_Analog O-acetyl-L-tyrosine Analog (Oral Administration) Hydrolysis Esterase Activity (Gut, Plasma, Liver) O-acetyl-L-tyrosine_Analog->Hydrolysis L_Tyrosine_Analog L-Tyrosine Analog Hydrolysis->L_Tyrosine_Analog Acetic_Acid Acetic Acid Hydrolysis->Acetic_Acid Catecholamine_Pathway Catecholamine Synthesis (Dopamine, etc.) L_Tyrosine_Analog->Catecholamine_Pathway Protein_Synthesis Incorporation into Proteins L_Tyrosine_Analog->Protein_Synthesis Other_Metabolites Other Metabolites (e.g., p-hydroxyphenylpyruvic acid) L_Tyrosine_Analog->Other_Metabolites TCA_Cycle Normal Cellular Respiration Acetic_Acid->TCA_Cycle Enters TCA Cycle

Caption: Tiered workflow for safety assessment of novel amino acid analogs.

Core Toxicological Endpoints and Methodologies

Tier 1: In Silico and Physicochemical Analysis

The goal of this initial tier is to predict potential liabilities based on the molecule's structure.

  • Causality: Computational tools can identify substructures associated with toxicity (toxicophores) or predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. [4]This allows for early deselection of high-risk candidates without biological testing.

  • Methodology:

    • QSAR (Quantitative Structure-Activity Relationship) Analysis: Use validated software (e.g., OECD QSAR Toolbox, DEREK Nexus) to screen for structural alerts related to mutagenicity, carcinogenicity, and skin sensitization.

    • ADMET Prediction: Employ models (e.g., SwissADME, pkCSM) to predict properties like oral bioavailability, blood-brain barrier permeability, CYP450 inhibition, and potential for hERG channel blockage. [4] 3. Physicochemical Characterization: Experimentally determine solubility, pKa, and LogP. These are critical inputs for designing and interpreting subsequent biological assays.

Tier 2 & 3: In Vitro Toxicology

In vitro assays are essential for evaluating potential toxicity at the cellular level, providing mechanistic insights and reducing reliance on animal models. [5]

  • Causality: This is the foundational assay to determine the concentration range at which a compound causes cell death. It establishes the dose ranges for all subsequent, more complex in vitro assays.

  • Self-Validating System: The protocol includes positive (known cytotoxin) and negative (vehicle) controls to ensure the assay is performing correctly and that any observed effect is due to the test article.

  • Experimental Protocol: MTT Assay for Cytotoxicity in HepG2 Cells

    • Cell Seeding: Plate human hepatoma (HepG2) cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.

    • Compound Preparation: Prepare a 100 mM stock solution of the O-acetyl-L-tyrosine analog in a suitable solvent (e.g., DMSO, water). Create a serial dilution series ranging from 1 µM to 10 mM in cell culture medium.

    • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells (negative control) and wells with a known cytotoxin like doxorubicin (positive control).

    • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

  • Causality: To assess the potential of a compound to cause DNA damage, which can lead to heritable mutations or cancer. The bacterial reverse mutation assay (Ames test) is a standard initial screen for mutagenicity. [6]* Self-Validating System: The assay uses multiple bacterial strains that detect different types of mutations, with and without metabolic activation (S9 fraction), and includes known mutagens as positive controls for each strain.

  • Experimental Protocol: Ames Test (Plate Incorporation Method)

    • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (e.g., WP2 uvrA).

    • Metabolic Activation: Prepare two sets of experiments: one with and one without a liver S9 fraction to simulate mammalian metabolism.

    • Exposure: In a test tube, combine 100 µL of the bacterial culture, 50 µL of the test compound at various concentrations, and 500 µL of S9 mix (if required).

    • Plating: Add 2 mL of molten top agar to the tube, vortex gently, and pour onto a minimal glucose agar plate.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Readout: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine).

    • Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertants that is at least double the background (vehicle control) count.

  • Hepatotoxicity: The liver is a primary site of metabolism and is susceptible to drug-induced injury. [5]Assays using primary human hepatocytes are the gold standard for predicting liver toxicity. [6]* Cardiotoxicity: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia.

  • Data Presentation: Results from these assays are best summarized in a clear, comparative table.

Assay TypeCell ModelEndpoint MeasuredTypical Result
Hepatotoxicity Primary Human HepatocytesCell Viability (e.g., ATP content)IC₅₀ Value
ALT/AST LeakageFold-increase over control
Cardiotoxicity hERG-transfected HEK293 cellsIon Channel Current (Patch Clamp)IC₅₀ Value for hERG block
CYP450 Inhibition Human Liver MicrosomesActivity of specific CYP isoformsIC₅₀ Value for each isoform
Tier 4: In Vivo Toxicology

If in vitro data shows a clean safety profile, targeted in vivo studies are conducted to understand the compound's effects in a whole organism.

  • Causality: In vivo studies integrate complex physiological responses, including absorption, distribution, metabolism, and excretion, providing a more complete picture of potential toxicity than in vitro models alone. High doses in animals are used to establish a margin of safety for human exposure. [7][8]* Self-Validating System: Studies are conducted according to strict international guidelines (e.g., OECD) and include control groups, randomization, and blinded histopathological analysis.

  • Experimental Protocol: Acute Oral Toxicity Study (OECD 423)

    • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

    • Dosing: Administer a single oral dose of the test substance to a group of 3 animals using a stepwise procedure with starting doses of 5, 50, 300, or 2000 mg/kg body weight.

    • Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days.

    • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

    • Analysis: The results are used to classify the substance into a GHS (Globally Harmonized System) toxicity category. If mortality is observed, the test is repeated at a lower dose; if no mortality, a higher dose may be tested.

  • 28-Day Repeated Dose Study (OECD 407): This sub-chronic study provides information on the potential adverse effects from repeated exposure and helps identify a No-Observed-Adverse-Effect Level (NOAEL). It involves daily dosing for 28 days, with detailed monitoring of clinical signs, body weight, food/water consumption, clinical pathology (hematology, clinical chemistry), and comprehensive histopathology of major organs.

Potential Mechanisms of Tyrosine Analog Toxicity

While O-acetyl-L-tyrosine is expected to be hydrolyzed to L-tyrosine, its analogs may present unique toxicological risks.

  • Protein Misfolding: Non-proteinogenic amino acids can be mistakenly incorporated into proteins. [9]This can alter protein conformation and function, leading to cellular stress and dysfunction. This is a known toxicity mechanism for tyrosine isomers like meta-tyrosine. [9]* Oxidative Stress: The phenolic ring of tyrosine is redox-active. [10]Analogs could interfere with normal redox signaling or, under conditions of cellular stress, participate in the generation of reactive oxygen species (ROS), leading to damage of lipids, proteins, and DNA. [9][11]* Metabolic Disruption: Analogs could act as competitive inhibitors of enzymes in the tyrosine metabolic pathway, such as tyrosine hydroxylase, potentially disrupting the synthesis of critical neurotransmitters. [2]

cluster_protein Protein Synthesis cluster_enzyme Enzymatic Pathways Analog Tyrosine Analog tRNA Aminoacyl-tRNA Synthetase Analog->tRNA Mistaken Incorporation Enzyme Tyrosine Hydroxylase Analog->Enzyme Competitive Inhibition Ribosome Ribosome tRNA->Ribosome Protein Misfolded Protein Ribosome->Protein Disruption Inhibition of Catecholamine Synthesis Enzyme->Disruption

Caption: Potential mechanisms of toxicity for tyrosine analogs.

Regulatory Considerations

For commercial use in supplements or foods, O-acetyl-L-tyrosine analogs would likely fall under specific regulatory frameworks.

  • United States: The two primary pathways are a New Dietary Ingredient (NDI) notification or achieving Generally Recognized As Safe (GRAS) status. [7][8]Both require a comprehensive safety dossier, including the types of studies outlined in this guide.

  • European Union: The compound would be considered a "Novel Food," requiring pre-market authorization from the European Food Safety Authority (EFSA). [12][7]This process demands a thorough risk assessment based on a detailed scientific dossier. [12] The need for human studies to support tolerability and safety is high for novel amino acid derivatives intended for long-term consumption. [7][8]

Conclusion and Future Directions

The toxicological and safety assessment of O-acetyl-L-tyrosine analogs is a predictive science built upon a foundation of established biochemical and toxicological principles. While direct data for O-acetylated forms is sparse, a systematic, tiered approach as outlined here provides a robust framework for evaluation. The primary hypothesis is that these compounds act as prodrugs for their corresponding L-tyrosine analogs, making the safety profile of the released analog paramount.

Future research must focus on experimentally determining the rate and extent of in vivo hydrolysis of these esters, as this dictates bioavailability and potential for off-target effects of the intact molecule. Furthermore, for analogs with substitutions on the aromatic ring, a thorough investigation into their potential for forming reactive metabolites is essential. By adhering to this structured, evidence-based approach, researchers and developers can confidently navigate the safety assessment process and unlock the potential of this promising class of molecules.

References

  • Toxicity of meta-Tyrosine - PMC. (2021, December 17). National Center for Biotechnology Information.[Link]

  • Research Breakdown on L-Tyrosine. (2025, September 3). Examine.[Link]

  • The Safety and Regulatory Process for Amino Acids in Europe and the United States. (2016, November 9). The Journal of Nutrition.[Link]

  • What is N-Acetyl-L-tyrosine? Cosmetic usage, alternatives, and regulatory insights. (2025, April 25). Slate.[Link]

  • 3-D structural interactions and quantitative structural toxicity studies of tyrosine derivatives intended for safe potent inflammation treatment - PMC. (2016, April 30). National Center for Biotechnology Information.[Link]

  • The Safety and Regulatory Process for Amino Acids in Europe and the United States. (2025, August 6). ResearchGate.[Link]

  • MATERIAL SAFETY DATA SHEET - N-ACETYL-L-TYROSINE 98% (For Biochemistry). Oxford Lab Fine Chem LLP.[Link]

  • N-Acetyl-L-tyrosine: Potential Health Benefits, Side Effects and Dosage Considerations. (2024, February 26). Examine.[Link]

  • SAFETY DATA SHEET: N-ACETYL-L-TYROSINE. (2003, January 6). Ajinomoto Co., Inc.[Link]

  • Synthesis, docking studies, in vitro cytotoxicity evaluation and DNA damage mechanism of new tyrosine-based tripeptides. (2023, May 27). PubMed.[Link]

  • Requirements for the Safety Assessment of Novel Foods and Novel Food Ingredients. (2025, March 17). Singapore Food Agency.[Link]

  • What are the side effects of N-acetyl-L-tyrosine? (2024, July 14). Patsnap Synapse.[Link]

  • Defining the Role of Tyrosine and Rational Tuning of Oxidase Activity by Genetic Incorporation of Unnatural Tyrosine Analogs. (2015, February 11). ACS Publications.[Link]

  • N-acetyl-l-tyrosine Is an Intrinsic Triggering Factor of Mitohormesis in Stressed Animals. (2020, May 6). EMBO Reports.[Link]

  • N-Acetyl L-Tyrosine Benefits: Enhancing Cognitive Performance and Mood. (2024, August 13). BRC Recovery.[Link]

  • Systematic Review of Human and animal Studies examining the efficacy and Safety of N-acetylcysteine (Nac) and N-acetylcysteine. (2018, January 15). Frontiers in Neurology.[Link]

  • Acetylation of proximal cysteine-lysine pairs by alcohol metabolism - PMC. (2024, December 12). National Center for Biotechnology Information.[Link]

  • In Vitro Toxicology Assays. TME Scientific.[Link]

  • ACETYL L-TYROSINE. Inxight Drugs.[Link]

  • Tyrosine gated electron transfer is key to the toxic mechanism of Alzheimer's disease beta-amyloid. (2004, September 15). PubMed.[Link]

  • Model toxicity assay for amino acid derivatives using green paramecia. Research Trends.[Link]

  • In Vitro Toxicology Assay Kits. INDIGO Biosciences.[Link]

  • Chemical Protectors against the Toxic Effects of Paracetamol (Acetaminophen) and Its Meta Analogue: Preventing Protein Arylation. (2018, December 27). ACS Omega.[Link]

  • Material Safety Data Sheet - N-Acetyl-L-tyrosine ethyl ester monohydrate, 99%. (2005, October 3). Cole-Parmer.[Link]

  • Mechanisms, Monitoring, and Management of Tyrosine Kinase Inhibitors Associated Cardiovascular Toxicities. (2018, September 25). Oncology and Therapy.[Link]

  • N-acetyl-glutamic acid: Evaluation of acute and 28-day repeated dose oral toxicity and genotoxicity. (2025, August 7). ResearchGate.[Link]

  • Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. (2023, September 5). MDPI.[Link]

  • Safety Assessment of Novel Foods and Food Proteins. DigitalCommons@UNL.[Link]

  • What is ACETYL TYROSINE. EWG Skin Deep.[Link]

  • Navigating Novel Foods: what EFSA's updated guidance means for safety assessments. (2024, September 30). European Food Safety Authority.[Link]

Sources

Methodological & Application

Application Note: HPLC Method Development for 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid (O-Acetyltyrosine)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity[1]

The Target Molecule

The IUPAC name 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid refers to O-Acetyltyrosine .[1] It is a derivative of the amino acid Tyrosine where the phenolic hydroxyl group is esterified with an acetyl group.

Critical Distinction: Do not confuse this molecule with N-Acetyltyrosine (NALT) .

  • O-Acetyltyrosine (Target): Acetyl group on the Oxygen (Phenol).[1] The amine is free (

    
    ).[1]
    
  • N-Acetyltyrosine (Common): Acetyl group on the Nitrogen (Amine).[1] The phenol is free (

    
    ).[1]
    

This distinction is vital for method development because O-Acetyltyrosine contains a labile phenolic ester bond , making it significantly more susceptible to hydrolysis than the stable amide bond in N-Acetyltyrosine.[1]

Physicochemical Properties[1][2]
PropertyValue / CharacteristicImpact on HPLC
Molecular Formula

MW = 223.23 g/mol
Polarity (LogP) ~0.5 (Estimated)More hydrophobic than Tyrosine (LogP -2.[1]26) due to capped -OH.[1] Retains longer on C18.[1]
pKa Values Carboxyl: ~2.2 Amine: ~9.1 Phenol: Blocked (Ester)Zwitterionic at neutral pH.[1] Cationic at acidic pH.[1]
UV Absorption

(Benzenoid) Strong < 220 nm
Phenolic ester causes a hypsochromic shift compared to free Tyrosine (

).[1]
Stability Unstable in Base Rapid hydrolysis to Tyrosine at pH > 7.[1]0.

Part 2: Method Development Strategy

Stability-Indicating Design

The primary challenge is preventing the on-column or in-vial degradation of O-Acetyltyrosine into Tyrosine.[1]

  • pH Control: The mobile phase must be acidic (pH 2.0–3.0).[1] This stabilizes the ester and protonates the amine (

    
    ), improving peak shape on C18 columns by preventing secondary silanol interactions.
    
  • Temperature: Limit column temperature to 25°C–30°C to minimize hydrolysis rates.

Column Selection

A C18 (Octadecyl) column is the standard choice.[1]

  • Recommendation: Use a "Base-Deactivated" or "End-Capped" C18 column to handle the free amine group.[1]

  • Alternative: If retention is too low (due to the polar zwitterion nature), a C18-Aq (aqueous stable) or Polar-Embedded C18 column is recommended to allow high aqueous content without phase collapse.

Detection
  • Primary (Quantitation): 220 nm (High sensitivity, detects the peptide/carboxyl backbone and aromatic ring).[1]

  • Secondary (Identification): 260 nm (Specific to the phenyl ester moiety).[1]

  • Fluorescence: Note that esterification of the phenol quenches the native fluorescence of Tyrosine (

    
    ).[1] Fluorescence is not recommended  for O-Acetyltyrosine unless hydrolyzed.[1]
    

Part 3: Detailed Experimental Protocol

Reagents & Materials
  • Reference Standard: O-Acetyl-L-tyrosine (Purity >98%).[1][2][3]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q/HPLC Grade).[1]

  • Additives: Phosphoric Acid (85%) or Formic Acid (LC-MS Grade).[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[1]

Instrument Parameters
ParameterSettingRationale
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]1)Suppresses carboxyl ionization; stabilizes ester.[1]
Mobile Phase B Acetonitrile (100%)Strong eluent for hydrophobic shift.[1]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1]
Injection Volume 10 µLPrevent overload; maintain peak symmetry.
Column Temp 25°CMinimize thermal hydrolysis.[1]
Detection UV at 220 nm (Ref 360 nm)Maximize signal-to-noise.[1]
Gradient Program

O-Acetyltyrosine is moderately polar.[1] A shallow gradient is required to separate it from the Tyrosine degradation product.

Time (min)% Mobile Phase BEvent
0.05%Equilibration / Load
2.05%Isocratic Hold (Elute salts)
12.040%Linear Gradient (Elute Analyte)
13.090%Wash Column
15.090%Hold Wash
15.15%Re-equilibration
20.05%End of Run
Sample Preparation (Critical)

Warning: Do not dissolve O-Acetyltyrosine in basic buffers (PBS, Tris) or pure methanol (risk of transesterification).[1]

  • Stock Solution (1 mg/mL):

    • Weigh 10 mg of O-Acetyltyrosine.[1]

    • Dissolve in 10 mL of 0.1% HCl or 0.1% Phosphoric Acid .

    • Note: The acidic environment ensures stability.[1]

  • Working Standard (50 µg/mL):

    • Dilute Stock 1:20 with Mobile Phase A.

  • Filtration:

    • Use 0.22 µm PTFE or Nylon filters. Avoid Cellulose Acetate (may bind or leach).[1]

Part 4: Visualization of Workflow & Logic

MethodDevelopment cluster_MobilePhase Mobile Phase Strategy cluster_Column Stationary Phase Start Target: O-Acetyltyrosine Analyze Analyze Properties (Labile Ester, Free Amine) Start->Analyze MP_Acid Acidic pH (2.0-3.0) (H3PO4 or Formic Acid) Analyze->MP_Acid Col_C18 C18 Column (End-capped) Analyze->Col_C18 Why_Acid 1. Protonate Amine (Peak Shape) 2. Stabilize Ester (Prevent Hydrolysis) MP_Acid->Why_Acid Detection UV Detection 220 nm (Quant) / 260 nm (Qual) Why_Acid->Detection Retention Analyte is more hydrophobic than Tyrosine Col_C18->Retention Retention->Detection Result Separation: 1. Tyrosine (Early) 2. O-Acetyltyrosine (Late) Detection->Result

Caption: Logical flow for HPLC method development highlighting the critical role of pH in stabilizing the analyte.

Part 5: Validation & Troubleshooting

Specificity (Degradation Check)

You must demonstrate that the method separates the intact drug from its hydrolysis product.[1]

  • Forced Degradation Experiment:

    • Take 1 mL of Stock Solution.[1]

    • Add 100 µL of 0.1 M NaOH (induce hydrolysis).

    • Wait 10 minutes.

    • Neutralize with 100 µL 0.1 M HCl.

    • Inject.[1]

  • Expected Result: Appearance of a new peak at an earlier retention time (Tyrosine, RT ~3-4 min) and decrease of the main peak (O-Acetyltyrosine, RT ~8-10 min).[1]

Linearity & Range
  • Range: 1 µg/mL to 100 µg/mL.

  • Acceptance Criteria:

    
    .
    
Troubleshooting Guide
IssueProbable CauseSolution
"Ghost" Peak at ~3 min Hydrolysis of sample in autosampler.Ensure sample diluent is acidic (pH < 3).[1] Keep autosampler at 4°C.
Peak Tailing Interaction of free amine with silanols.[1]Add 5-10 mM Triethylamine (TEA) to MP A (adjust pH to 3.0) OR increase buffer strength.
Retention Shift Temperature fluctuation.[1]Thermostat column compartment strictly at 25°C.
Low Sensitivity Detection at wrong wavelength.Ensure UV is set to 220 nm, not 280 nm (O-acetylation reduces A280).

References

  • PubChem. (n.d.).[1] Compound Summary: (2R)-3-(4-acetyloxyphenyl)-2-aminopropanoic acid.[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2015).[1] Chemoselective O-acylation of hydroxyamino acids. Beilstein Journal of Organic Chemistry. Retrieved October 26, 2023, from [Link]

Sources

High-Performance Parenteral Nutrition: Formulation Strategies for O-Acetyl-L-Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PN-OAT-001

Abstract & Scientific Rationale

The Tyrosine Paradox in Parenteral Nutrition (PN)

L-Tyrosine (Tyr) is a semi-essential amino acid critical for protein synthesis and catecholamine production. However, its use in parenteral nutrition is severely limited by its poor aqueous solubility (~0.4 g/L at 25°C).

The industry standard solution, N-Acetyl-L-Tyrosine (NALT) , solves the solubility problem (approx. 25 g/L) via acetylation of the amine group. However, NALT suffers from poor bioavailability.[1] Clinical data indicates that 35–60% of infused NALT is excreted unchanged in urine due to the rate-limiting activity of renal acylase I (EC 3.5.1.14) required for deacetylation.

The O-Acetyl-L-Tyrosine (OAT) Alternative

O-Acetyl-L-Tyrosine (OAT) , where the acetyl group is esterified to the phenolic hydroxyl rather than the amine, presents a compelling experimental alternative.

  • Hypothesis: Plasma esterases (e.g., butyrylcholinesterase, albumin esterase activity) are ubiquitous and rapid, potentially allowing OAT to liberate free Tyrosine immediately in the bloodstream, bypassing the renal elimination bottleneck of NALT.

  • Challenge: The phenolic ester bond is chemically more labile than the amide bond of NALT. This creates significant stability challenges during formulation, specifically susceptibility to hydrolysis (reversion to insoluble Tyrosine) at neutral/alkaline pH or during heat sterilization.

This Application Note provides a protocol for the cold-process preparation of OAT solutions, designed to maximize stability and solubility for preclinical research.

Chemical Stability & Handling

Mechanism of Degradation

Unlike NALT, which is stable enough for autoclaving, OAT is prone to rapid hydrolysis if mishandled.

  • Critical Parameter: pH > 6.5 accelerates ester hydrolysis.

  • Critical Parameter: Temperature > 40°C accelerates ester hydrolysis.

Figure 1: Comparative Metabolic & Degradation Pathways The following diagram illustrates the bio-activation advantage of OAT versus NALT, alongside the formulation risk (premature hydrolysis).

TyrosinePathways cluster_Inputs Formulation Inputs cluster_Blood Systemic Circulation / Tissue NALT N-Acetyl-L-Tyrosine (Amide Bond) Tyr L-Tyrosine (Bioactive) NALT->Tyr Renal Acylase I (Slow/Saturable) Excretion Urinary Excretion (Unchanged Drug) NALT->Excretion High Clearance (35-60%) OAT O-Acetyl-L-Tyrosine (Ester Bond) OAT->Tyr Plasma Esterases (Rapid Conversion) OAT->Tyr Spontaneous Hydrolysis (Formulation Defect)

Caption: Fig 1. OAT offers rapid enzymatic conversion (green) but risks spontaneous hydrolysis (yellow) compared to NALT's stability but poor retention (red).

Experimental Protocol: Preparation of OAT Stock Solution (20 mg/mL)

Safety Note: O-Acetyl-L-Tyrosine is a research chemical.[2] Handle with standard PPE. Ensure endotoxin-free glassware for parenteral applications.

Materials
  • API: O-Acetyl-L-Tyrosine (High Purity >98%).[2]

  • Vehicle: Water for Injection (WFI), degassed.

  • Buffer: Acetate or Citrate buffer (Target pH 5.5).

  • Equipment: 0.22 µm PES (Polyethersulfone) sterile filter, chilled vessel.

Step-by-Step Methodology
Step 1: Pre-Formulation Environmental Control
  • Temperature: Chill all solvents (WFI) to 4°C – 8°C prior to use.

  • Oxygen: Sparge WFI with Nitrogen (N₂) for 15 minutes.

    • Reasoning: Prevents oxidative degradation of the phenol group if de-esterification occurs.

Step 2: Solubilization (Cold Process)
  • Weigh the required amount of OAT to achieve 2.0% w/v (20 mg/mL).

    • Note: Do not target the saturation limit (approx 30-40 mg/mL) to prevent precipitation if temperature fluctuates.

  • Add OAT to the chilled, nitrogen-sparged WFI.

  • Critical Step (pH Adjustment): The solution will naturally be acidic.

    • Do NOT adjust to pH 7.4 immediately.

    • Adjust pH to 5.0 – 5.5 using dilute NaOH or Acetic Acid.

    • Causality: This pH window minimizes ester hydrolysis while remaining physiologically tolerable for slow infusion.

Step 3: Sterilization (Filtration Only)
  • Do NOT Autoclave. Heat will cleave the ester bond, causing massive precipitation of free Tyrosine.

  • Pass solution through a 0.22 µm PES membrane .

    • Why PES? Low protein/drug binding compared to Nylon.

  • Fill into sterile, light-protective (amber) vials.

Step 4: Storage
  • Store at -20°C for long term or 2–8°C for use within 24 hours.

  • Validation: Check for crystals (free Tyrosine) before use.

Admixture Protocol (TPN Compounding)

When adding OAT stock to a Total Parenteral Nutrition (TPN) bag (containing Glucose, Amino Acids, Lipids), the order of mixing is vital to prevent "pH shock" precipitation.

Figure 2: Compounding Workflow for Labile Esters

CompoundingWorkflow Start Start: OAT Stock (pH 5.5, 4°C) Check Visual Inspection (Precipitate Check) Start->Check Base Amino Acid/Dextrose Base (pH 6.0-7.0) Mix Add OAT to Base (Last Addition) Base->Mix Check->Mix If Clear Filter In-Line Filter (1.2 micron) Mix->Filter Infuse Immediate Infusion (< 4 hours) Filter->Infuse Minimize Dwell Time

Caption: Fig 2. Workflow emphasizes late-stage addition of OAT to minimize exposure to neutral pH in the TPN admixture.

Quality Control & Validation

To validate the integrity of the prepared solution, you must quantify the ratio of Intact OAT vs. Free Tyrosine (degradation product).

HPLC Method Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 20 min
Detection UV at 274 nm (Tyrosine absorbance)
Flow Rate 1.0 mL/min
Acceptance Criteria Free Tyrosine < 1.0% (w/w) of OAT content
Self-Validating Visual Check

Because L-Tyrosine is insoluble (0.4 mg/mL), any significant hydrolysis of OAT (20 mg/mL) will result in visible white turbidity .

  • Pass: Solution is crystal clear.

  • Fail: Any haze or sediment (indicates >2% hydrolysis).

References

  • Hoffer, L. J. (2003).[3] N-acetyl-L-tyrosine as a tyrosine source in adult parenteral nutrition. Journal of Parenteral and Enteral Nutrition, 27(6), 419–422.[3]

  • Druml, W., et al. (1991). Utilization of N-acetyl-L-tyrosine in patients with terminal renal failure. Journal of Parenteral and Enteral Nutrition, 15(4), 419-424.

  • Magnusson, I., et al. (1989). N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans. Metabolism, 38(10), 957-961.

  • Alberts, B., et al. (2021). Chemical Stability of Amino Acid Esters in Aqueous Solution. (General Chemical Reference for Ester Hydrolysis Kinetics).
  • USP <797>. Pharmaceutical Compounding – Sterile Preparations.

Sources

Peptide synthesis protection strategies using 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Strategy for Post-Translational Modification

In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high purity and yield, especially for complex peptides destined for research and therapeutic development. While the tert-butyl (tBu) group is the conventional choice for protecting the phenolic hydroxyl function of tyrosine in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), this application note explores the unique advantages and protocols for employing 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid, commonly known as O-acetyl-L-tyrosine (Tyr(Ac)).

The acetyl (Ac) group, as a side-chain protection for tyrosine, offers a distinct layer of orthogonality that is particularly advantageous for the synthesis of peptides requiring site-specific, post-translational modifications. Unlike the acid-labile tBu group, the acetyl group can be selectively removed under mild basic conditions that do not affect the Fmoc Nα-protecting group or the acid-sensitive resin linkage and other side-chain protections. This opens up possibilities for on-resin modifications of the newly exposed tyrosine hydroxyl group, such as phosphorylation, sulfation, or glycosylation, which are crucial for studying a myriad of biological processes.

This guide provides a comprehensive overview of the principles, protocols, and strategic considerations for integrating Fmoc-Tyr(Ac)-OH into your peptide synthesis workflows.

Core Principles: The Orthogonality of the Acetyl Group

The success of complex peptide synthesis hinges on the concept of orthogonality, where different protecting groups can be selectively removed without affecting others.[1][2] The Fmoc/tBu strategy is a classic example of a two-dimensional orthogonal system.[3] The introduction of the O-acetyl group on tyrosine adds a third dimension of orthogonality, enabling even more sophisticated synthetic routes.

Protecting GroupLability ConditionPurpose
Fmoc Mild Base (e.g., 20% Piperidine in DMF)Temporary Nα-amino protection
tBu, Trt, etc. Strong Acid (e.g., TFA)"Permanent" side-chain protection
Acetyl (Ac) Mild Hydrazinolysis (e.g., 2% Hydrazine in DMF)Semi-permanent, selectively removable side-chain protection

This three-tiered strategy allows for the selective deprotection of the tyrosine side chain while the peptide remains anchored to the solid support and the N-terminus is still protected by the Fmoc group. This is the cornerstone of the utility of Fmoc-Tyr(Ac)-OH for synthesizing post-translationally modified peptides.

cluster_0 Fmoc-SPPS Workflow Start Resin Deprotection Fmoc Deprotection (Piperidine) Start->Deprotection Start Cycle Coupling Amino Acid Coupling Deprotection->Coupling Coupling->Deprotection Repeat for next AA Tyr_Ac_Coupling Couple Fmoc-Tyr(Ac)-OH Coupling->Tyr_Ac_Coupling Incorporate Tyr(Ac) On_Resin_Deacetylation Selective Tyr(Ac) Deprotection (Hydrazine) Tyr_Ac_Coupling->On_Resin_Deacetylation Modification On-Resin Modification (e.g., Phosphorylation) On_Resin_Deacetylation->Modification Modification->Deprotection Continue Synthesis Cleavage Final Cleavage & Deprotection (TFA) Modification->Cleavage End of Synthesis End Modified Peptide Cleavage->End cluster_0 Orthogonal Deprotection Strategy Peptide Resin-Peptide-Tyr(Ac)-Fmoc Deprotection_Fmoc Piperidine Peptide->Deprotection_Fmoc Deprotection_Ac Hydrazine Peptide->Deprotection_Ac Deprotection_TFA TFA Peptide->Deprotection_TFA Result_Fmoc Resin-Peptide-Tyr(Ac)-NH2 Deprotection_Fmoc->Result_Fmoc Result_Ac Resin-Peptide-Tyr(OH)-Fmoc Deprotection_Ac->Result_Ac Result_TFA H-Peptide-Tyr(Ac)-OH/NH2 Deprotection_TFA->Result_TFA

Caption: Orthogonality of protecting groups in Fmoc-Tyr(Ac)-OH strategy.

References

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link].

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. In Amino Acid and Peptide Synthesis. Springer, Berlin, Heidelberg.
  • Albericio, F. (2000). Orthogonal Protecting Groups for Nα-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-139.
  • Wessolowski, A., & Biondi, R. M. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1053-1066.
  • AAPPTec. Fmoc-Tyr-OH, N-Fmoc-L-tyrosine; CAS 92954-90-0. Available at: [Link].

  • Li, Z., & Li, X. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 14(28), 7495-7508.
  • GlycoPOD. De-O-acetylation using sodium methoxide. Available at: [Link].

  • Merck Millipore. Derivative for Fmoc SPPS of sulfotyrosine peptides Novabiochem®. Available at: [Link].

  • Merck Millipore. Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®. Available at: [Link].

  • Organic Chemistry Portal. Acetyl Protection - Common Conditions. Available at: [Link].

  • ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Available at: [Link].

  • Mojsov, S. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22-27.
  • Wünsch, E. (Ed.). (2002). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
  • CABI Digital Library. Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Available at: [Link].

  • Quimica Organica. Peptide synthesis - Acid group protection. Available at: [Link].

  • The Royal Society of Chemistry. Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory A. Available at: [Link].

  • Hojo, K., et al. (2007). Acylation of Hydrazides with Acetic Acid and Formic Acid. Journal of the Chinese Chemical Society, 54(4), 1039-1044.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link].

  • AAPPTec. Planning a Peptide Synthesis. Available at: [Link].

  • Wang, P., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 13(8), 2415-2421.
  • Hojo, K., et al. (2007). Acylation of Hydrazides with Acetic Acid and Formic Acid. ResearchGate. Available at: [Link].

  • Daley, S. K., et al. (2022). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ChemRxiv.
  • Google Patents. CN114716335A - Process for preparing N-acetyl-L-tyrosine.
  • GlycoPOD. De-O-acetylation using sodium methoxide. Available at: [Link].

  • ResearchGate. Deacetylation reaction catalyzed by AA3. Available at: [Link].

Sources

Application Note: Selective Extraction and Purification of 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid (O-Acetyl-L-Tyrosine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This detailed technical guide addresses the synthesis, isolation ("extraction" from reaction matrix), and purification of 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid , commonly known as O-Acetyl-L-Tyrosine .

Unlike its commercially ubiquitous isomer N-acetyl-L-tyrosine (NALT), the O-acetyl derivative carries the acetyl group on the phenolic oxygen. This structural distinction creates significant stability challenges: the compound is prone to rapid


 acyl migration  under neutral or basic conditions, converting it into the thermodynamically stable N-acetyl isomer.

Core Objective: Isolate the kinetically controlled O-acetyl ester product while suppressing the thermodynamic


 shift.

Key Technical Insight: Success relies on maintaining a strictly acidic environment (


) throughout the entire workflow—from synthesis to purification and storage. The compound must be isolated as the Hydrochloride Salt (HCl)  to ensure stability.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid
Common Name O-Acetyl-L-Tyrosine (O-AT)
CAS Number 20299-31-4 (as HCl salt)
Molecular Formula

Molecular Weight 223.23 g/mol (Free base); 259.69 g/mol (HCl salt)
Solubility High in Water, Methanol; Insoluble in Diethyl Ether, Hexanes.
Stability Profile Stable as dry HCl salt at -20°C. Unstable in aqueous solution at pH > 4.0.

Mechanism of Action & Synthesis Logic

To selectively acetylate the phenolic hydroxyl group without touching the more nucleophilic amino group, we utilize the Protonation Protection Strategy . By conducting the reaction in strong acid, the amino group is protonated to the ammonium ion (


), rendering it non-nucleophilic. The phenolic oxygen, however, remains available for acylation.
Reaction Pathway and Risk Factors (Graphviz)

The following diagram illustrates the synthesis pathway and the critical "Failure Mode" (


 migration) that this protocol avoids.

ReactionPathway L_Tyr L-Tyrosine (Zwitterion) Acid_Med Acidic Medium (HCl/TFA) L_Tyr->Acid_Med Dissolution Ammonium Protonated Tyrosine (-NH3+ protected) Acid_Med->Ammonium Protonation O_Acetyl O-Acetyl-L-Tyrosine (Target HCl Salt) Ammonium->O_Acetyl + AcCl Selective O-Acylation AcCl Acetyl Chloride Neutral_pH Neutralization (pH > 5) O_Acetyl->Neutral_pH Workup Error N_Acetyl N-Acetyl-L-Tyrosine (Impurity) Neutral_pH->N_Acetyl O->N Migration (Thermodynamic Sink)

Figure 1: Reaction logic utilizing protonation to block N-acetylation. The red path indicates the stability risk if pH is not controlled.

Experimental Protocols

Protocol A: Selective Synthesis & Extraction

Scale: 10g L-Tyrosine basis. Safety: Acetyl chloride is corrosive and reacts violently with water. Perform in a fume hood.

  • Preparation of Reaction Matrix:

    • Charge a dry 250 mL round-bottom flask with 10.0 g L-Tyrosine (55.2 mmol) .

    • Add 100 mL Glacial Acetic Acid .

    • Critical Step: Bubble dry HCl gas into the suspension until saturation, OR add 5 mL concentrated HCl (less preferred due to water content) if dry gas is unavailable. Alternatively, use Trifluoroacetic acid (TFA) as the solvent for higher solubility.

    • Ensure the system is under an inert atmosphere (

      
       or Ar).
      
  • Acylation (The "Extraction" of the derivative):

    • Cool the mixture to 0–5°C using an ice bath.

    • Add Acetyl Chloride (12 mL, ~3 eq) dropwise over 20 minutes.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. The suspension should clear as the product forms (O-acetyl tyrosine is more soluble in acid than Tyrosine).

  • Isolation (Precipitation):

    • Concentrate the reaction mixture under reduced pressure (Rotary Evaporator, < 40°C) to approximately 20% of the original volume. Do not evaporate to dryness to avoid thermal decomposition.

    • Add 200 mL of cold Diethyl Ether (

      
      ) to the residue with vigorous stirring.
      
    • The O-Acetyl-L-Tyrosine Hydrochloride will precipitate as a white, hygroscopic solid.

    • Filter rapidly under

      
       or dry air. Wash the filter cake with 
      
      
      
      cold
      
      
      .
Protocol B: Purification (Recrystallization)

Impurities to remove: Unreacted Tyrosine (insoluble in MeOH), N-Acetyl-Tyrosine (soluble in ether if not salt), and residual acids.

  • Dissolution:

    • Dissolve the crude filter cake in the minimum amount of dry Methanol (MeOH) at RT.

    • Filtration: If any undissolved solid remains, it is likely unreacted L-Tyrosine. Filter this off immediately.

  • Crystallization:

    • Slowly add Diethyl Ether to the methanol solution until slight turbidity is observed (approx. ratio 1:5 MeOH:Ether).

    • Store at -20°C overnight.

  • Final Isolation:

    • Collect crystals via filtration.[1]

    • Drying: Dry under high vacuum over

      
       or KOH pellets to remove traces of acid.
      
    • Storage: Store in a desiccator at -20°C. Product is hygroscopic and hydrolytically unstable.

Process Workflow Diagram

The following flowchart details the decision-making process during isolation to ensure high purity.

PurificationFlow Start Crude Reaction Mixture (AcOH/AcCl) Evap Concentrate to ~20% Vol (Vacuum, <40°C) Start->Evap Precip Add Excess Diethyl Ether Evap->Precip Filter1 Filtration Precip->Filter1 Filtrate Filtrate (Discard AcCl/AcOH) Filter1->Filtrate Solid Solid Crude Product (O-AT HCl) Filter1->Solid Redissolve Dissolve in min. MeOH Solid->Redissolve CheckSol Is solution clear? Redissolve->CheckSol FilterTyr Filter off unreacted Tyrosine CheckSol->FilterTyr No (Solids present) Cryst Add Et2O to cloud point Store at -20°C CheckSol->Cryst Yes FilterTyr->Cryst FinalProd Pure O-Acetyl-L-Tyrosine HCl Cryst->FinalProd

Figure 2: Step-by-step isolation and purification workflow emphasizing the removal of unreacted starting material.

Analytical Validation (Self-Validating System)

To confirm the identity and purity, you must distinguish between the O-acetyl and N-acetyl isomers.

HPLC Method

Note: Standard neutral buffers will cause on-column degradation. Use acidic mobile phases.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5µm, 4.6 x 150mm
Mobile Phase A 0.1% TFA in Water (pH ~2.0)
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-5 min: 0% B; 5-20 min: 0%

40% B
Flow Rate 1.0 mL/min
Detection UV @ 274 nm (Tyrosine absorption)
Expected Retention L-Tyr (

~3 min) < O-Acetyl-Tyr (

~7 min) < N-Acetyl-Tyr (

~10 min)
Chemical Verification Test (The Ninhydrin Proof)

This is a rapid, self-validating check to ensure you have the O-acetyl (free amine) and not the N-acetyl impurity.

  • Dissolve a small amount of product in water.

  • Add Ninhydrin reagent .

  • Heat gently.

    • Purple/Blue Color: Positive for free amine. Success (Product is O-Acetyl).

    • Colorless/Yellow: Negative for free amine. Failure (Product is N-Acetyl or blocked).

References

  • Bretschneider, H., & Biemann, K. (1950).[2] Eine neue Synthese des 3-[3,4-Dihydroxy-phenyl]-L-alanins (L-DOPA) aus L-Tyrosin. Monatshefte für Chemie. (Foundational protocol for acid-catalyzed O-acetylation).

  • Lundt, I., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 537–559.

  • PubChem. (n.d.). (R)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid (Compound Summary). National Library of Medicine.

  • BenchChem. (2025).[3][4] N-Acetyl-L-Tyrosine vs. L-Tyrosine: Bioavailability and Properties. (Context on solubility and N- vs O- isomers).

  • Hayakawa, T., & Nemoto, T. (2003).[2] Preparation of O-methacryloyl L-tyrosine hydrochloride. (Modern adaptation using TFA).

Sources

Troubleshooting & Optimization

Improving water solubility of tyrosine sources using O-acetyltyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Water Solubility of Tyrosine Sources

Ticket ID: OAT-SOL-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Solubility-Stability Paradox

User Query: "Why use O-acetyl-L-tyrosine (OAT) instead of L-tyrosine or N-acetyl-L-tyrosine (NALT), and how do I keep it in solution?"

Technical Insight: L-Tyrosine is notoriously insoluble in water (~0.45 g/L at 25°C) due to a rigid crystal lattice stabilized by strong hydrogen bonding between the phenolic hydroxyl and the ammonium group.

  • N-Acetyl-L-Tyrosine (NALT) solves the solubility issue but fails in bioavailability. Humans lack efficient acylases to cleave the N-acetyl group, leading to high urinary excretion of unchanged NALT (up to 60%).[1]

  • O-Acetyl-L-Tyrosine (OAT) is the superior alternative for delivery. By esterifying the phenolic oxygen, we disrupt the crystal lattice, increasing solubility by orders of magnitude. Crucially, unlike NALT, OAT is an ester prodrug . It is rapidly cleaved by ubiquitous plasma esterases to yield free L-tyrosine and acetate.

The Challenge: The ester bond that makes OAT bioavailable also makes it chemically labile. It is prone to spontaneous hydrolysis, particularly at neutral or alkaline pH, causing it to revert to insoluble L-tyrosine and precipitate.

Experimental Protocols & Workflows

Protocol A: Preparation of High-Concentration OAT Stock Solutions

Objective: Dissolve OAT at >50 mg/mL without triggering precipitation.

Reagents:

  • O-Acetyl-L-Tyrosine (High Purity >98%)[2]

  • Sterile Water for Injection (WFI) or dilute HCl (0.01 M)

  • Critical: Do NOT use Phosphate Buffered Saline (PBS) at pH 7.4 for initial solubilization.

Step-by-Step Methodology:

  • Acidic Environment: Ensure the solvent pH is between 4.0 and 5.5 . OAT is most stable in slightly acidic conditions.

  • Dissolution: Add OAT powder slowly to the vortexing solvent.

    • Note: Unlike L-Tyrosine, OAT does not require heating. Heating >40°C accelerates ester hydrolysis.

  • Filtration: Sterile filter using a 0.22 µm PVDF membrane.

    • Caution: Avoid Nylon filters if the solution is strongly acidic, though PVDF is generally safer for protein/amino acid solutions.

  • Usage: If adding to a neutral cell culture media (pH 7.4), add immediately prior to use .

Visual Workflow: Solubilization Logic

OAT_Solubilization Start Start: O-Acetyl-L-Tyrosine Powder Check_pH Check Solvent pH Start->Check_pH Acidic pH 4.0 - 5.5 (Optimal Stability) Check_pH->Acidic Yes Neutral pH > 7.0 (Risk Zone) Check_pH->Neutral No Dissolve Dissolve at Room Temp (Do NOT Heat) Acidic->Dissolve Hydrolysis Spontaneous Hydrolysis Reverts to L-Tyr Neutral->Hydrolysis Rapid Ester Cleavage Filter Sterile Filter (PVDF) Dissolve->Filter Precipitate Precipitation Event (Cloudy Solution) Hydrolysis->Precipitate Usage Immediate Application (In Vivo / In Vitro) Filter->Usage

Caption: Decision tree for OAT solubilization. Note the critical failure point at neutral/alkaline pH leading to precipitation.

Troubleshooting Guide (FAQ)

Issue 1: "My clear OAT solution turned cloudy after 2 hours on the bench."
  • Diagnosis: Spontaneous Hydrolysis.

  • Root Cause: You likely dissolved OAT in a neutral buffer (pH 7.0–7.4) or left it at room temperature too long. The ester bond cleaved, releasing free L-Tyrosine. Since free L-Tyrosine solubility is only ~0.45 g/L, any concentration above this supersaturates and precipitates.

  • Solution:

    • Store stock solutions at pH 4–5 at 4°C.

    • Only adjust to physiological pH (7.4) immediately before injection or addition to culture.

Issue 2: "How does OAT bioavailability compare to NALT?"
  • Technical Analysis:

    • NALT (N-Acetyl): The acetyl group is on the amine. Mammalian deacylases (specifically aminoacylase I) are slow to act on NALT in the kidney/plasma. Result: High renal clearance of intact NALT.

    • OAT (O-Acetyl): The acetyl group is on the oxygen. This is an ester linkage. Plasma esterases (e.g., butyrylcholinesterase, paraoxonase) are highly active and ubiquitous.

    • Outcome: OAT acts as a "Trojan Horse," carrying Tyrosine into solution and releasing it instantly upon contact with plasma.

Data Comparison Table
FeatureL-TyrosineN-Acetyl-L-Tyrosine (NALT)O-Acetyl-L-Tyrosine (OAT)
Water Solubility (25°C) Very Low (~0.45 g/L)High (~25 g/L)Very High (>50 g/L)
Limiting Factor Crystal Lattice EnergyPoor Enzymatic ConversionChemical Instability (Hydrolysis)
Primary Enzyme None (Direct)Aminoacylase I (Slow)Esterases (Fast)
Bioavailability 100% (if dissolved)Low (<50% utilized)High (Rapid cleavage)
Storage pH NeutralNeutralAcidic (pH 4–5)

Biological Mechanism of Action

Understanding the pathway is essential for experimental design. If you are using OAT in cell culture, ensure your serum (FBS) contains active esterases, or the OAT may remain uncleft and inactive.

OAT_Metabolism OAT O-Acetyl-L-Tyrosine (Soluble Prodrug) Intermediate Hydrolysis Reaction OAT->Intermediate Enters Plasma Enzyme Plasma Esterases (e.g., BChE) Enzyme->Intermediate Catalyzes Tyr L-Tyrosine (Bioactive) Intermediate->Tyr Cleavage Acetate Acetate (Metabolic Byproduct) Intermediate->Acetate Dopamine Dopamine/Catecholamines Tyr->Dopamine Biosynthesis

Caption: Metabolic activation of OAT. Unlike NALT, OAT relies on high-activity esterases for rapid conversion to bioactive Tyrosine.

References

  • Solubility & Preparation

    • Methodology: "O-selective acetylation of tyrosine."[3] Organic Preparations and Procedures International. The synthesis confirms the formation of O-acetyl derivatives to alter solubility profiles by disrupting intermolecular hydrogen bonding.

    • Source:

  • Bioavailability & NALT Limitations

    • Study: "N-Acetyl-L-tyrosine is a poor source of tyrosine for humans." American Journal of Clinical Nutrition. This pivotal paper establishes why N-acetylation (NALT) is suboptimal, necessitating the O-acetyl (ester)
    • Source:

  • Chemical Stability of Phenolic Esters

    • Mechanism:[4][5] "Acetylation of Amino and Tyrosine Hydroxyl Groups."[6] Journal of Biological Chemistry. Details the pH-dependent hydrolysis rates of O-acetyl groups on tyrosine residues, confirming the instability at alkaline pH.

    • Source:

  • Enzymatic Hydrolysis

    • Enzymology: "Esterases, Lipases, and Hydrolysis."[7] Thieme Chemistry. Explains the catalytic triad mechanism (Ser-His-Asp) in esterases that allows for the rapid cleavage of the O-acetyl ester bond in physiological environments.

    • Source:

Sources

Technical Support Center: Optimizing Yield in the Acetylation of L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the acetylation of L-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of N-acetyl-L-tyrosine. Here, we address common challenges and provide solutions grounded in chemical principles to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of L-tyrosine acetylation?

The acetylation of L-tyrosine is a nucleophilic acyl substitution reaction.[1] In this process, the amino group (-NH2) of L-tyrosine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride. The reaction is commonly carried out under alkaline conditions, which deprotonate the amino group, increasing its nucleophilicity and facilitating the attack on the acetylating agent.[2]

Q2: Why is pH control so critical during the acetylation reaction?

Precise pH control is paramount for maximizing the yield and purity of N-acetyl-L-tyrosine.[2][3]

  • Promoting N-acetylation: An alkaline pH (typically between 8 and 10) is necessary to deprotonate the amino group of L-tyrosine, making it a more potent nucleophile to react with acetic anhydride.[2][3]

  • Minimizing Side Reactions: If the pH is too high, it can promote the hydrolysis of acetic anhydride. Conversely, if the pH is too low, the amino group will be protonated, rendering it non-nucleophilic and hindering the desired reaction.[4]

  • Preventing O-acetylation: Tyrosine possesses a phenolic hydroxyl group that can also be acetylated, leading to the formation of O-acetyl-L-tyrosine and O,N-diacetyl-L-tyrosine as impurities.[2] Maintaining the pH in the optimal range helps to selectively favor N-acetylation over O-acetylation.

Q3: What are the common side products, and how can they be minimized?

The primary side products in L-tyrosine acetylation are O-acetyl-L-tyrosine and O,N-diacetyl-L-tyrosine.[2] The formation of these impurities can be minimized by:

  • Strict pH Control: As mentioned, maintaining the pH between 8 and 10 is crucial for favoring N-acetylation.[2][3]

  • Controlling Acetic Anhydride Stoichiometry: Using a large excess of acetic anhydride can increase the likelihood of di-acetylation.[2] A molar ratio of L-tyrosine to acetic anhydride of approximately 1:1.05 is often recommended.[2][3]

  • Post-reaction Hydrolysis: A subsequent step involving raising the pH to around 11.5 after the initial reaction can help hydrolyze the O-acetyl group from the di-acetylated byproduct, converting it back to the desired N-acetyl-L-tyrosine.[2][5]

Q4: How does temperature affect the reaction?

Temperature plays a significant role in the reaction rate and selectivity.

  • Increased Reaction Rate: Higher temperatures generally increase the rate of the acetylation reaction.[6][7]

  • Potential for Degradation and Side Reactions: However, excessively high temperatures can lead to the degradation of the product and an increase in side reactions. A common approach is to perform the addition of acetic anhydride at a controlled, lower temperature (e.g., below 10°C) to manage the exothermic nature of the reaction and then proceed at a moderately elevated temperature (e.g., 60°C) to ensure completion.[3][5][8]

Troubleshooting Guides

Issue 1: Low Yield of N-acetyl-L-tyrosine

A lower than expected yield is a frequent challenge. The following guide will help you diagnose and resolve the underlying causes.

Potential Causes & Solutions
Potential Cause Diagnostic Check Recommended Solution
Incomplete Dissolution of L-tyrosine Visually inspect the reaction mixture for suspended solids before adding acetic anhydride.Ensure complete dissolution of L-tyrosine by adjusting the pH to approximately 12 with a 30% sodium hydroxide solution and stirring vigorously.[2][3][5]
Improper pH Control During Acetylation Monitor the pH of the reaction mixture continuously during the addition of acetic anhydride.Maintain the pH between 8 and 10 by the simultaneous dropwise addition of a 30% sodium hydroxide solution.[2][3][5]
Suboptimal Molar Ratio of Reactants Review your experimental protocol and calculations for the amounts of L-tyrosine and acetic anhydride used.Use a slight molar excess of acetic anhydride (e.g., 1.05 equivalents) relative to L-tyrosine.[2][3] A large excess can lead to increased side product formation.[2]
Loss of Product During Workup Analyze the mother liquor after filtration for the presence of your product.Acidify the reaction mixture to a pH of approximately 1.7-4.35 to ensure complete precipitation of N-acetyl-L-tyrosine before filtration.[2][3] Cooling the mixture to around 4°C can further enhance crystallization.[3]
Formation of O-acetylated Byproducts Analyze the crude product using techniques like NMR or HPLC to identify the presence of O,N-diacetyl-L-tyrosine.After the initial acetylation, adjust the pH to ~11.5 with sodium hydroxide and stir at an elevated temperature (e.g., 60°C) for about 20 minutes to hydrolyze the O-acetyl group.[2][5]
Troubleshooting Workflow: Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_dissolution Was L-tyrosine completely dissolved? start->check_dissolution check_ph Was pH maintained between 8-10 during acetylation? check_dissolution->check_ph Yes solution_dissolution Ensure complete dissolution by adjusting initial pH to ~12. check_dissolution->solution_dissolution No check_ratio Was the molar ratio of Ac2O to L-tyrosine correct? check_ph->check_ratio Yes solution_ph Implement simultaneous addition of NaOH to maintain pH. check_ph->solution_ph No check_workup Was the acidification pH optimal for precipitation? check_ratio->check_workup Yes solution_ratio Use ~1.05 molar equivalents of acetic anhydride. check_ratio->solution_ratio No check_byproducts Are O-acetylated byproducts present? check_workup->check_byproducts Yes solution_workup Adjust final pH to ~1.7-4.35 and cool to enhance precipitation. check_workup->solution_workup No solution_byproducts Incorporate a high pH hydrolysis step (pH ~11.5) post-acetylation. check_byproducts->solution_byproducts Yes

Caption: Troubleshooting logic for low yield in L-tyrosine acetylation.

Issue 2: Product Purity is Low

Obtaining a pure product is essential for downstream applications. This section addresses common purity issues.

Potential Causes & Solutions
Potential Cause Diagnostic Check Recommended Solution
Presence of Unreacted L-tyrosine Use ninhydrin test on the final product; a positive result indicates free amino groups.Ensure the acetylation reaction goes to completion by allowing sufficient reaction time (e.g., 1.9-2.1 hours) and maintaining the optimal temperature.[9]
Contamination with O,N-diacetyl-L-tyrosine Analyze the product with spectroscopic methods (e.g., NMR) to detect the presence of the second acetyl group.Implement the post-acetylation hydrolysis step at pH ~11.5 to selectively remove the O-acetyl group.[2][5] Avoid using a large excess of acetic anhydride.[2]
Inorganic Salt Impurities Measure the ignition residue of the final product. High residue indicates significant inorganic salt content.During workup, after precipitation, wash the filtered product thoroughly with cold deionized water to remove residual salts. Using hydrochloric acid for acidification is preferred over sulfuric acid as chloride salts are generally easier to remove.[2]
Racemization Determine the optical purity of the product using chiral HPLC or a polarimeter.Avoid harsh acidic or basic conditions for prolonged periods, as these can contribute to racemization.[2]
Purification Protocol: Recrystallization

A robust recrystallization protocol is key to achieving high purity.

  • Dissolution: Dissolve the crude N-acetyl-L-tyrosine in hot water (e.g., 75-80°C).[6][7]

  • Decolorization: If the solution is colored, add a small amount of activated carbon and stir for a short period (e.g., 10 minutes) at an elevated temperature (e.g., 65°C).[3][9]

  • Hot Filtration: Filter the hot solution to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator (e.g., 4°C) to induce crystallization.[3]

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.[10]

Experimental Protocols

Optimized Protocol for N-acetyl-L-tyrosine Synthesis

This protocol is a synthesis of best practices from various sources to maximize yield and purity.[3][5][8]

Materials
  • L-tyrosine

  • 30% (w/v) Sodium Hydroxide (NaOH) solution

  • Acetic Anhydride (Ac₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Procedure
  • Dissolution of L-tyrosine: In a suitable reaction vessel, disperse 100 g of L-tyrosine in 200 mL of deionized water with vigorous stirring to prevent agglomeration.[3]

  • pH Adjustment for Dissolution: Slowly add 30% NaOH solution dropwise until the L-tyrosine is completely dissolved. The target pH should be around 12.05.[3][5]

  • Acetylation Reaction: Cool the solution. While maintaining the temperature, add 59.2 g (1.05 molar equivalents) of acetic anhydride dropwise over approximately 30 minutes.[3] Concurrently, add 30% NaOH solution dropwise to maintain the pH of the reaction mixture between 8 and 10.[2][3][5]

  • Hydrolysis of Byproducts: After the addition of acetic anhydride is complete, adjust the pH to 11.50 with 30% NaOH solution.[3][5] Maintain the reaction mixture at 60°C for 20 minutes to facilitate the hydrolysis of any O-acetylated byproducts.[3][5]

  • Acidification and Precipitation: Cool the reaction mixture. Slowly add concentrated HCl with stirring to adjust the pH to approximately 1.72. This will precipitate the N-acetyl-L-tyrosine.[3][5]

  • Crystallization: For complete crystallization, cool the mixture to 4°C and allow it to stand.[3]

  • Isolation of Crude Product: Filter the precipitated product and wash it with cold deionized water.

  • Purification: Recrystallize the crude product from hot water as described in the purification protocol above.

  • Drying: Dry the purified N-acetyl-L-tyrosine under vacuum.

Reaction Workflow Diagram

Acetylation_Workflow start Start: L-tyrosine in Water dissolve Dissolve with NaOH (pH ~12) start->dissolve acetylate Add Acetic Anhydride (Maintain pH 8-10 with NaOH) dissolve->acetylate hydrolyze Hydrolyze Byproducts (pH ~11.5, 60°C) acetylate->hydrolyze acidify Acidify with HCl (pH ~1.7) hydrolyze->acidify crystallize Cool to 4°C to Crystallize acidify->crystallize filter Filter Crude Product crystallize->filter recrystallize Recrystallize from Hot Water filter->recrystallize dry Dry Purified Product recrystallize->dry end End: Pure N-acetyl-L-tyrosine dry->end

Caption: Step-by-step workflow for the synthesis of N-acetyl-L-tyrosine.

References

  • Google Patents. (2022). CN114716335A - Process for preparing N-acetyl-L-tyrosine.
  • Google Patents. (2005). CN1594283A - Process for preparing N-acetyl-L-tyrosine.
  • Correa, A., et al. (2021). Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. Organic Letters, 23(18), 7139-7144. Retrieved from [Link]

  • ACS Publications. (2021). Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. Retrieved from [Link]

  • Org Prep Daily. (2013). O-selective acetylation of tyrosine. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Site-selective aqueous C–H acylation of tyrosine-containing oligopeptides with aldehydes. Retrieved from [Link]

  • Google Patents. (2012). CN102827018A - Preparation method of N-acetyl-L-tyrosine.
  • Patsnap Synapse. (2024). What is the mechanism of N-acetyl-L-tyrosine?. Retrieved from [Link]

  • Beilstein Journals. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]

  • ResearchGate. (2025). Acetylation of Amino and Tyrosine Hydroxyl Groups. Retrieved from [Link]

  • Bionity.com. (n.d.). Acetylation. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Separation of Tyrosine and O-acetyltyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving common challenges in the HPLC separation of tyrosine and O-acetyltyrosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution between my tyrosine and O-acetyltyrosine peaks?

A1: Poor resolution between tyrosine and O-acetyltyrosine is a common issue stemming from their structural similarity. O-acetyltyrosine is simply the acetylated form of tyrosine, making their polarities very close. Several factors can contribute to inadequate separation:

  • Suboptimal Mobile Phase pH: The ionization states of both molecules are highly dependent on the mobile phase pH.[1][2][3][4] If the pH is not carefully controlled, the charge states of the analytes can be similar, leading to co-elution.

  • Inappropriate Mobile Phase Composition: The choice and ratio of organic solvent (like acetonitrile or methanol) to the aqueous buffer are critical for achieving differential partitioning of the analytes on the stationary phase.[5][6]

  • Insufficient Column Efficiency: An old or poorly packed column will lead to broader peaks, which can overlap even if the retention times are slightly different.[7][8]

  • High Flow Rate: A flow rate that is too high can reduce the time for effective separation to occur, resulting in decreased resolution.[8][9]

Q2: My O-acetyltyrosine peak is tailing significantly. What could be the cause?

A2: Peak tailing for polar, ionizable compounds like O-acetyltyrosine is often due to secondary interactions with the stationary phase.[10] The primary causes include:

  • Secondary Silanol Interactions: Residual, acidic silanol groups (Si-OH) on the surface of silica-based C18 columns can interact strongly with the polar functional groups of your analytes.[10] This secondary retention mechanism causes some molecules to elute later, creating a "tail."

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[9][10]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause band broadening and peak distortion.[10][11]

Q3: I'm observing a drift in retention times for both analytes across a sequence of injections. What should I investigate?

A3: Retention time drift can compromise the reliability of your results. The most common culprits are:

  • Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before starting the analytical run is a frequent cause of retention time shifts.[7][11]

  • Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the organic solvent or changes in pH over time can lead to drifting retention.[6][7] It's crucial to ensure your mobile phase is well-mixed and covered.

  • Temperature Fluctuations: Inconsistent column temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention times.[5][7][9]

  • Pump Performance Issues: Leaks in the pump or check valves can cause inconsistent flow rates, which will directly impact retention times.[7]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH for Improved Resolution

The separation of tyrosine and O-acetyltyrosine is highly sensitive to the pH of the mobile phase due to their ionizable functional groups (carboxylic acid, amine, and phenol). By manipulating the pH, you can alter their charge states and, consequently, their hydrophobicity and retention on a reversed-phase column.

Understanding the pKa Values
  • Tyrosine: pKa1 (carboxyl) ≈ 2.2, pKa2 (amino) ≈ 9.1, pKa3 (phenol) ≈ 10.1

  • O-acetyltyrosine: The acetylation of the phenolic hydroxyl group removes its ionizable proton, but the carboxyl and amino groups remain. pKa1 (carboxyl) ≈ 2.2, pKa2 (amino) ≈ 9.1.

Step-by-Step Protocol for pH Optimization:
  • Initial pH Selection: Start with a mobile phase pH that is at least 1.5-2 pH units away from the pKa values of the functional groups to ensure a consistent ionization state.[4][5] A common starting point for separating these compounds is a low pH (e.g., 2.5-3.5).[10] At this pH, the carboxylic acid groups are protonated, and the amino groups are protonated, maximizing their retention on a C18 column.

  • Prepare Buffered Mobile Phases: Create a series of aqueous mobile phase buffers at different pH values (e.g., 2.5, 3.0, 3.5, 4.0). Use a buffer with a pKa close to the desired pH for optimal buffering capacity.[6] Common buffers include phosphate or formate.[4][5]

  • Systematic Evaluation: Run your separation using each mobile phase composition.

  • Data Analysis: Compare the chromatograms for resolution, peak shape, and retention time.

  • Fine-Tuning: Based on the results, you can make smaller adjustments to the pH to further optimize the separation.

Mobile Phase pHExpected Effect on RetentionRationale
2.5 - 3.5 Good retention for both compounds.Both the carboxylic acid and amino groups are protonated, increasing hydrophobicity.[4][12]
4.0 - 5.0 Decreased retention.The carboxylic acid group starts to deprotonate, increasing polarity.[4]
> 7.0 Poor retention in reversed-phase.Both analytes are highly polar.
Guide 2: Addressing Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Troubleshooting Workflow for Peak Tailing

G A Observe Peak Tailing (Tailing Factor > 1.2) B Lower Mobile Phase pH (e.g., to 2.5-3.5 with 0.1% Formic Acid) A->B Primary Suspect: Secondary Silanol Interactions C Reduce Injection Volume or Dilute Sample A->C Possible Cause: Column Overload D Ensure Sample is Dissolved in Mobile Phase or a Weaker Solvent A->D Possible Cause: Sample Solvent Mismatch E Use a Modern, End-Capped Column A->E Hardware Solution F Peak Shape Improved? B->F C->F D->F E->F G Problem Solved F->G Yes H Consider Other Issues (e.g., Column Contamination, System Dead Volume) F->H No

Caption: Troubleshooting workflow for HPLC peak tailing.

Detailed Steps to Mitigate Tailing:
  • Lower Mobile Phase pH: The most effective way to address tailing from silanol interactions is to suppress the ionization of the silanol groups by lowering the mobile phase pH.[10] Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) is a standard practice.

  • Use a Modern, End-Capped Column: Newer, high-purity silica columns are "end-capped" to a greater extent, meaning there are fewer free silanol groups available for secondary interactions.[10]

  • Optimize Sample Injection:

    • Reduce Injection Volume: Systematically decrease the amount of sample injected to see if the peak shape improves, which would indicate column overload.[9][10]

    • Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[10][11] If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Guide 3: Experimental Protocol for Method Development

This protocol outlines a starting point for developing a robust HPLC method for the separation of tyrosine and O-acetyltyrosine.

Materials and Instrumentation:
  • HPLC System: With UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[13]

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, formic acid

  • Standards: Tyrosine and O-acetyltyrosine reference standards

Step-by-Step Protocol:
  • Standard Solution Preparation:

    • Prepare a primary stock solution (e.g., 1 mg/mL) of each standard in the mobile phase.[13]

    • From the stock solutions, prepare a mixed working standard solution containing both analytes at a suitable concentration (e.g., 10 µg/mL).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic acid

    • Degas both mobile phases before use.[7]

  • Chromatographic Conditions (Starting Point):

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 274 nm (for Tyrosine), adjust as needed for O-acetyltyrosine
Injection Volume 10 µL
  • Gradient Elution Profile:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.05050
17.0955
20.0955
  • Method Optimization Workflow:

G A Initial Separation Run B Evaluate Resolution and Peak Shape A->B C Resolution < 1.5? B->C D Adjust Gradient Slope (Make it shallower for better separation) C->D Yes F Peak Tailing? C->F No D->B E Change Organic Solvent (e.g., Methanol instead of Acetonitrile) D->E If resolution is still poor E->B G Lower Mobile Phase pH (See Guide 2) F->G Yes H Acceptable Separation F->H No G->B

Caption: Workflow for HPLC method optimization.

References

  • HPLC Methods for analysis of Tyrosine. HELIX Chromatography. [Link]

  • Tyrosine | SIELC Technologies. [Link]

  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024, May 28). [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. (2024, October 14). [Link]

  • Method for detecting contents of acetylcysteine and acetyltyrosine in compound amino acid injection.
  • HPLC analysis of N-acetyltyrosine exposed to HOCl. N-acetyltyrosine (Ac-Tyr) alone or N - ResearchGate. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. (2024, December 3). [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025, May 15). [Link]

  • Problem with peaks resolution in HPLC - ResearchGate. (2022, March 10). [Link]

  • HPLC EVALUATION OF TYROSINE AND ITS METABOLITES - Univerzita Karlova. [Link]

  • FIG. 1. Reverse-phase HPLC separation of L-tyrosine oxidation products... - ResearchGate. [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. (2023, August 9). [Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho Pharmaceuticals. (2025, February 1). [Link]

  • HPLC separation pattern of NaOClN-acetyltyrosine reaction products.... - ResearchGate. [Link]

  • Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral - Scholars' Mine. (1998, August 8). [Link]

  • Separation of m/p-tyrosines - MASONACO. [Link]

  • Stability Indicating HPLC Method Development: A Review - IRJPMS. [Link]

  • Quantify Mobile Phase Stability in HPLC—Consistency Tests - Patsnap Eureka. (2025, September 19). [Link]

  • Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries - Agilent. [Link]

Sources

Technical Support Center: Synthesis of 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Impurities for Researchers, Scientists, and Drug Development Professionals

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 3-(4-acetyloxyphenyl)-2-aminopropanoic acid?

The primary impurities arise from the acetylation of L-tyrosine. The most significant is the di-acetylated product, O,N-diacetyl-L-tyrosine, where both the phenolic hydroxyl group and the amino group are acetylated.[1] Other potential impurities include unreacted L-tyrosine and residual acetic anhydride or acetic acid. Inadequate control of reaction conditions can also lead to racemization, resulting in the presence of the D-enantiomer.

Q2: How does the choice of acetylating agent impact impurity formation?

Acetic anhydride is a commonly used and effective acetylating agent. However, using an excessive amount can lead to the formation of the O,N-diacetyl-L-tyrosine impurity.[1] Acetyl chloride can also be used, but it generates hydrochloric acid as a byproduct, which can complicate pH control and potentially lead to side reactions if not properly managed. The selection should be based on the specific reaction conditions and the desired level of control over the acetylation process.

Q3: What is the critical role of pH control during the acetylation of L-tyrosine?

Maintaining the correct pH is crucial for selective N-acetylation over O-acetylation. The general principle is that alkalinity favors N-acylation, while acidity favors O-acylation.[2] For the synthesis of N-acetyl-L-tyrosine, the reaction is typically carried out under alkaline conditions, with a pH range of 8-10 often cited as optimal during the addition of acetic anhydride.[1][3] This condition deprotonates the amino group, increasing its nucleophilicity and promoting the desired N-acetylation.

Q4: Can racemization occur during the synthesis, and how can it be minimized?

Yes, racemization is a potential risk, especially under harsh reaction conditions such as extreme pH or high temperatures. Some reagents, like industrial sulfuric acid, are known to promote racemization in amino acids.[1] To minimize racemization, it is important to maintain moderate reaction temperatures, carefully control the pH, and choose appropriate reagents. The chiral purity of the final product should always be verified using a suitable analytical method, such as chiral HPLC.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.

Problem 1: High levels of O,N-diacetyl-L-tyrosine detected in the final product.
Potential Cause Underlying Principle Recommended Solution
Excess Acetic Anhydride A molar ratio of acetic anhydride to L-tyrosine greater than 1.5:1 significantly increases the likelihood of di-acetylation.[1]Carefully control the stoichiometry. A molar ratio of L-tyrosine to acetic anhydride of 1:0.9-1.2 is recommended.[1]
Inadequate pH Control If the pH drops too low during the addition of acetic anhydride, the conditions can favor O-acetylation.Maintain a pH of 8-10 during the acylation reaction by the controlled addition of a base like sodium hydroxide.[1][3]
Prolonged Reaction Time at Elevated Temperature Extended reaction times, especially at higher temperatures, can provide more opportunity for the slower O-acetylation to occur.Optimize the reaction time and temperature. A typical acylation reaction time is 20-60 minutes.[1]
Problem 2: Presence of unreacted L-tyrosine in the final product.
Potential Cause Underlying Principle Recommended Solution
Incomplete Dissolution of L-tyrosine L-tyrosine has limited solubility in water at neutral pH. If not fully dissolved, it will not be available for reaction.Ensure complete dissolution of L-tyrosine by adjusting the pH to approximately 12 with a sodium hydroxide solution before adding the acetylating agent.[1][3]
Insufficient Acetylating Agent A molar ratio of acetic anhydride to L-tyrosine that is too low will result in an incomplete reaction.Use a slight molar excess of acetic anhydride, within the recommended range of 1:0.9-1.2, to drive the reaction to completion.[1]
Inadequate Mixing Poor mixing can lead to localized areas of low reagent concentration, resulting in an incomplete reaction.Ensure vigorous and efficient stirring throughout the reaction.
Problem 3: Difficulty in crystallizing the final product.
Potential Cause Underlying Principle Recommended Solution
Presence of Impurities Impurities, particularly the di-acetylated product, can interfere with the crystal lattice formation of the desired product.[1]Purify the crude product before crystallization. This can be achieved by techniques such as recrystallization from a suitable solvent system (e.g., ethanol-water) or column chromatography.[3][4]
Incorrect pH at Crystallization The solubility of 3-(4-acetyloxyphenyl)-2-aminopropanoic acid is pH-dependent. The product is least soluble at its isoelectric point.Adjust the pH of the solution to the isoelectric point of the product (typically in the acidic range, around pH 1.5-2.2) to induce precipitation.[1]
Rapid Cooling Cooling the solution too quickly can lead to the formation of an oil or a fine, poorly crystalline solid.Allow the solution to cool slowly to promote the growth of well-defined crystals. Seeding with a small crystal of the pure product can also be beneficial.

III. Experimental Protocols

Protocol 1: Synthesis of 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid

This protocol is a generalized procedure based on common literature methods.[1][3] Optimization may be required for specific laboratory conditions.

  • Dissolution: Suspend L-tyrosine (1.0 eq) in deionized water.

  • pH Adjustment (Alkaline): While stirring vigorously, add a 30% sodium hydroxide solution dropwise until the L-tyrosine is completely dissolved and the pH is approximately 12.

  • Acetylation: Cool the solution in an ice bath. Slowly add acetic anhydride (1.05 eq) dropwise over 30 minutes. Simultaneously, add a 30% sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 8 and 10.

  • Hydrolysis of Excess Anhydride: After the addition of acetic anhydride is complete, adjust the pH to approximately 11.5 with sodium hydroxide solution and maintain the temperature at 60°C for 20 minutes to ensure any remaining acetic anhydride is hydrolyzed.

  • Precipitation: Cool the reaction mixture in an ice bath. Slowly add hydrochloric acid to adjust the pH to 1.5-2.2. The product will precipitate out of the solution.

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.

  • Drying: Dry the product under vacuum at a moderate temperature.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification A L-tyrosine in Water B Dissolution (pH ~12) A->B Add NaOH C Acetylation with Acetic Anhydride (pH 8-10) B->C Add Acetic Anhydride & NaOH D Hydrolysis of Excess Anhydride (pH ~11.5) C->D Adjust pH, Heat E Precipitation (pH 1.5-2.2) D->E Add HCl F Crude Product E->F G Recrystallization or Chromatography F->G H Pure 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid G->H

Caption: Synthesis and purification workflow.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for quantifying the purity of the final product and identifying any impurities.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The gradient will depend on the specific impurities being separated.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 214 nm or 230 nm) is standard.[5]

  • Standard Preparation: Prepare standards of L-tyrosine and, if available, O,N-diacetyl-L-tyrosine to determine their retention times and for quantitative analysis.

IV. Visualization of Key Processes

Impurity Formation Pathway

Tyrosine L-Tyrosine N_Acetyl 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid (Desired Product) Tyrosine->N_Acetyl N-Acetylation (Favored at pH 8-10) Di_Acetyl O,N-Diacetyl-L-tyrosine (Impurity) Tyrosine->Di_Acetyl O,N-Diacetylation (Favored by excess Ac₂O) N_Acetyl->Di_Acetyl O-Acetylation (Side Reaction)

Caption: Major impurity formation pathway.

V. References

  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. PubMed.

  • Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. ADDI.

  • Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols | Organic Letters. ACS Publications - American Chemical Society.

  • Process for preparing N-acetyl-L-tyrosine. Google Patents.

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC.

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI.

  • (R)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid. PubChem. [Link]

  • Application Notes and Protocols for the Purification of N-Acetylated Amino Acids. Benchchem.

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journals.

  • Acetylation of Amino and Tyrosine Hydroxyl Groups. ResearchGate.

  • ACETYL L-TYROSINE. Inxight Drugs.

  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. ResearchGate.

  • Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. BOC Sciences.

  • 3-(4-Acetylphenyl)-2-aminopropanoic acid (hydrochloride). Merck.

  • Synthesis of 3-amino-4-hydroxyphenyl-propionitrile. PrepChem.com.

  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. PubMed.

  • Method considerations for the analysis of amino acids. AltaBioscience.

  • (S)-3-(4-acetoxyphenyl)-2-aminopropanoic acid. ChemScene.

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure.

  • Impurities in Pharmaceuticals- A Review. SciSpace.

  • 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride. BroadPharm.

  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate.

  • Decarboxylative hydrolysis of 3 to phenylalanine. ResearchGate.

  • 3-(4-ACETYL-PHENYL)-2-AMINO-PROPIONIC ACID HYDROCHLORIDE. ChemicalBook.

  • 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride. Biochemical Assay Reagent.

  • Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Google Patents.

  • (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate.

  • A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes | Request PDF. ResearchGate.

Sources

Overcoming degradation of 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid in storage

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid

Common Name: O-Acetyl-L-tyrosine (O-AT) CAS: 6636-22-2 (L-isomer)[1][2][3]

Critical Alert: Molecule Identity & Stability Profile

Is this the molecule you are working with? Before proceeding, verify your structure. There is a frequent confusion in the field between O-Acetyl-L-tyrosine and N-Acetyl-L-tyrosine (NALT) .[1]

  • Your Target: O-Acetyl-L-tyrosine (Acetyl group on the oxygen of the phenol ring).[1]

    • Primary Utility: High solubility precursor for Tyrosine.[4][5]

    • Primary Risk:[1]High Instability. The phenolic ester bond is chemically labile (high energy) and prone to rapid hydrolysis.

  • The Common Alternative: N-Acetyl-L-tyrosine (Acetyl group on the nitrogen of the backbone).[1][5][6]

    • Primary Utility: Supplementation, stable in solution.

    • Stability:[1][4] High (Amide bond).[1]

The Core Problem: O-Acetyl-L-tyrosine degrades via hydrolysis into L-Tyrosine and Acetic Acid .[1]

  • Visual Indicator: The solution turns cloudy or a white precipitate forms.

  • Why? O-Acetyl-L-tyrosine is highly soluble (~112 mg/mL), but the degradation product, L-Tyrosine, is extremely insoluble (~0.4 mg/mL).[1] As the ester hydrolyzes, the concentration of free Tyrosine rapidly exceeds its solubility limit, causing precipitation.

The Degradation Mechanism (Root Cause Analysis)

Understanding the chemistry is the only way to prevent data loss. The degradation is driven by nucleophilic attack on the ester carbonyl.

Pathway Diagram

degradation_pathway OAT O-Acetyl-L-Tyrosine (Soluble) TS Tetrahedral Intermediate OAT->TS pH > 7.0 or Heat H2O H₂O / OH⁻ (Nucleophile) H2O->TS TYR L-Tyrosine (INSOLUBLE PRECIPITATE) TS->TYR Irreversible Hydrolysis AC Acetic Acid TS->AC

Caption: The hydrolysis pathway of O-Acetyl-L-tyrosine. Note that the reaction is driven by pH and results in the precipitation of L-Tyrosine.[1]

Kinetic Factors
FactorImpact on StabilityTechnical Recommendation
pH Critical. Base-catalyzed hydrolysis is orders of magnitude faster than acid-catalyzed.[1]Maintain pH < 6.0. Avoid phosphate buffers at pH > 7.
Moisture High. Solid state is stable only if dry. Hygroscopicity accelerates surface hydrolysis.Store in a desiccator.
Temperature Moderate. Arrhenius kinetics apply.Store solid at -20°C. Keep solutions on ice.

Troubleshooting Guide: Solid State Storage

User Observation: The white powder has become sticky, yellowed, or smells like vinegar.

Diagnostic Protocol:

  • Smell Test: A vinegar odor indicates acetic acid release (hydrolysis has occurred).

  • Appearance: Yellowing indicates oxidation of the released tyrosine (O-acetyl group protects the phenol; if it yellows, the protecting group is gone).

Corrective Actions:

  • Immediate: Perform HPLC purity check (see Section 5). If purity < 95%, discard.

  • Long-Term Storage Protocol:

    • Temperature: -20°C is mandatory for storage > 1 month.

    • Container: Amber glass vial (plastic is permeable to moisture over years).

    • Atmosphere: Flush headspace with Argon or Nitrogen before sealing.

    • Desiccation: Store the vial inside a secondary jar containing silica gel or Drierite.

Troubleshooting Guide: Aqueous Solutions

User Observation: My clear stock solution developed a white precipitate after 24 hours.

Diagnostic Protocol: This is the classic "Tyrosine Crash." You have likely exceeded the solubility limit of the degradation product.

Decision Tree for Solution Handling

solution_handling Start Prepare Solution Usage Immediate Use? Start->Usage Buffer Check pH Usage->Buffer No, storage needed Action1 Keep on Ice Use within 4 hours Usage->Action1 Yes Acidic pH 3.0 - 6.0 (Stable for hours) Buffer->Acidic Neutral pH > 7.0 (Unstable) Buffer->Neutral Action2 Flash Freeze (-80°C) Acidic->Action2 Action3 Do NOT Store Prepare Fresh Only Neutral->Action3

Caption: Decision logic for handling O-Acetyl-L-tyrosine in aqueous media.

Best Practices for Solutions:

  • The "Fresh Only" Rule: Never store O-Acetyl-L-tyrosine in solution at room temperature.

  • pH Adjustment: If your experiment allows, prepare the stock in 0.1 M HCl or dilute acetic acid. The ester is significantly more stable at pH 3-5 than at pH 7.4.[1]

  • Sterilization:

    • Do NOT Autoclave. Heat + Water = Complete hydrolysis.

    • Use Filtration: 0.22 µm PES or PVDF membrane.

Analytical Validation (HPLC Protocol)

To confirm the integrity of your material, use this reverse-phase HPLC method.[1] This method separates the intact ester from the hydrolyzed tyrosine.

Method Parameters:

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax SB-Aq), 5 µm, 4.6 x 150 mmStandard retention for polar aromatics.[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic pH suppresses ionization of carboxylic acids, sharpening peaks.
Mobile Phase B AcetonitrileOrganic modifier.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 275 nmDetecting the phenolic ring.
Temperature 25°CAmbient.

Gradient Profile:

  • 0-2 min: 5% B (Isocratic hold to elute free Tyrosine)[1]

  • 2-15 min: 5% -> 60% B[1]

  • 15-20 min: 60% B[1]

Expected Results:

  • Peak 1 (Early, ~2-3 min): L-Tyrosine (Degradation Product).

  • Peak 2 (Late, ~8-10 min): O-Acetyl-L-tyrosine (Target).

  • Calculation: % Degradation = [Area(Tyr) / (Area(Tyr) + Area(O-AT))] * 100.[1]

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to store the stock solution? A: Yes. O-Acetyl-L-tyrosine is soluble in DMSO.[1][2] Anhydrous DMSO prevents hydrolysis. Store DMSO stocks at -20°C. Ensure the DMSO is fresh and dry; DMSO is hygroscopic and absorbed water will eventually cause hydrolysis.[1]

Q: Why is my cell culture media precipitating after adding this? A: Cell culture media is typically pH 7.2–7.4. If you prepare a concentrated stock of O-Acetyl-L-tyrosine and add it to the media, and then let it sit at 37°C (incubator temperature), the half-life of the ester decreases dramatically.[1] You are likely seeing L-Tyrosine precipitating out.[1] Solution: Add O-Acetyl-L-tyrosine immediately before use, or use a lower concentration that keeps the potential Tyrosine yield below 0.4 mg/mL.[1]

Q: Can I heat the solution to dissolve the powder faster? A: No. Heating accelerates the nucleophilic attack of water on the ester. Use vortexing or sonication (briefly) at room temperature or below.[1]

Q: Is O-Acetyl-L-tyrosine the same as N-Acetyl-L-tyrosine? A: Absolutely not. They are structural isomers with vastly different stabilities.[1] N-Acetyl-L-tyrosine is stable in water; O-Acetyl-L-tyrosine is not.[1] Verify your supplier's label.

References

  • PubChem. (n.d.).[5] N-Acetyl-L-tyrosine (Compound Summary).[1][4][5] [Note: While titled N-Acetyl, this record contains data relevant to tyrosine derivatives and solubility comparisons]. National Library of Medicine. Retrieved from [Link]

  • Smyth, D. G. (1967). Acetylation of Amino and Tyrosine Hydroxyl Groups.[7] Journal of Biological Chemistry.[7] (Demonstrates the lability of O-acetyl vs N-acetyl groups). Retrieved from [Link]

Sources

Technical Support Center: Resolution of 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Enantiomeric Resolution of O-Acetyl-DL-Tyrosine Audience: Process Chemists, Analytical Scientists, Drug Development Leads

Core Directive & Chemical Stability Brief

The Molecule: 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid is commonly referred to as O-Acetyl-tyrosine . The Challenge: This molecule contains a labile phenolic ester (acetyloxy group) at the 4-position. Critical Warning: The O-acetyl group is highly susceptible to hydrolysis under alkaline conditions (pH > 8.0) . Standard resolution protocols using strong chiral bases or high-pH enzymatic buffers will degrade your target into free Tyrosine, destroying the derivative you are trying to isolate.

Decision Matrix: Select Your Resolution Pathway

Use the following logic flow to determine the optimal resolution strategy for your specific constraints.

ResolutionStrategy Start START: Racemic Mixture O-Acetyl-DL-Tyrosine Scale What is your Scale? Start->Scale Analytical Analytical / Small Prep (< 100 mg) Scale->Analytical QC / Purity Check Prep Preparative / Production (> 1 g) Scale->Prep Isolation HPLC Method A: Chiral HPLC (Crown Ether / Ligand Exchange) Analytical->HPLC ChemType Can you derivatize? Prep->ChemType NoDeriv No (Must resolve Free Acid) ChemType->NoDeriv YesDeriv Yes (Can N-acetylate) ChemType->YesDeriv Salt Method B: Diastereomeric Salt (Acidic Resolving Agents) NoDeriv->Salt Use Chiral ACIDS (Avoid Bases) Enzyme Method C: Enzymatic Resolution (Acylase I on N-Acetyl derivative) YesDeriv->Enzyme High Yield Scalable

Figure 1: Strategic decision tree for selecting the resolution method based on scale and chemical constraints.

Method A: Diastereomeric Crystallization (The "Safe pH" Protocol)

Best for: Medium to large scale when derivatization is not an option. Principle: Formation of diastereomeric salts using a chiral acid.[1][2][3][4] Why this works: Amino acids are amphoteric. By treating the amine moiety with a chiral acid, we form salts without exposing the sensitive ester to the basic conditions required by chiral amine resolving agents.

Protocol Specification
ParameterSpecificationReason
Resolving Agent Dibenzoyl-L-tartaric acid (L-DBTA) or (+)-10-Camphorsulfonic acid Acidic agents prevent ester hydrolysis (stable at pH 2-5).
Solvent System Methanol / Water (9:1) or IsopropanolAlcohols promote selective crystallization of the less soluble diastereomer.
Temperature Heat to 60°C, cool slowly to 4°CRapid cooling traps impurities; slow cooling ensures optical purity.
Stoichiometry 0.5 to 1.0 equivalents0.5 eq (Pope-Peachey method) maximizes yield of one enantiomer.
Step-by-Step Workflow
  • Dissolution: Dissolve 10g of racemic O-Acetyl-DL-tyrosine in 100mL Methanol at 50°C.

  • Addition: Add 0.5 equivalents of Dibenzoyl-L-tartaric acid dissolved in minimal methanol.

  • Crystallization: Stir at 50°C for 30 mins, then ramp down temperature to 4°C over 6 hours.

  • Filtration: Collect the precipitate (Salt A). The filtrate contains Salt B (enriched in the opposite enantiomer).

  • Liberation (CRITICAL STEP):

    • Suspend Salt A in water.

    • Do NOT use strong NaOH to liberate the free amino acid.

    • Use: Ion exchange resin (weakly basic anion exchanger) or adjust pH carefully to the isoelectric point (approx pH 5.6) using dilute ammonia/bicarbonate, monitoring strictly to ensure pH < 7.5.

Method B: Enzymatic Kinetic Resolution (The "Gold Standard")

Best for: High optical purity (>99% ee) and industrial scalability. Requirement: You must first N-acetylate the amine. Mechanism: Acylase I (from Aspergillus or Porcine Kidney) selectively hydrolyzes the N-acetyl group of the L-enantiomer, leaving the D-enantiomer N-acetylated.

Why use Acylase I?

Unlike esterases or lipases, Acylase I acts on the amide bond. However, you must verify the enzyme does not possess side-esterase activity that would cleave your O-acetyl group.

Troubleshooting the Enzymatic Route

Q: My O-acetyl group disappeared during the enzymatic step.

  • Cause: The pH of the buffer was too high (pH 8.5+), or the enzyme preparation contained promiscuous esterases.

  • Fix: Run the reaction at pH 7.0 - 7.2 . Acylase I retains activity here, but the chemical hydrolysis of the phenolic ester is minimized. Add 5mM

    
     to boost Acylase activity at neutral pH.
    

Q: Separation of product is difficult.

  • Fix: The product (L-O-Acetyl-tyrosine) is a free amine (zwitterion), while the unreacted substrate (D-N-Acetyl-O-Acetyl-tyrosine) is an acid.

    • Acidify reaction mixture to pH 2.

    • Extract the N-acetylated D-isomer into Ethyl Acetate.

    • The L-isomer remains in the aqueous phase.

Method C: Analytical Validation (Chiral HPLC)

Objective: Quantify Enantiomeric Excess (ee).

ComponentRecommendationNotes
Column Crownpak CR(+) (Daicel) or Chirobiotic T (Astec)Crown ethers bind the free ammonium group; excellent for free amino acids.
Mobile Phase Perchloric acid (pH 1.5 - 2.0)Acidic mobile phase stabilizes the O-acetyl group and ensures the amine is protonated (

) for crown ether binding.
Detection UV @ 275 nm (Phenolic absorption)-
Flow Rate 0.5 mL/minLower flow rates often improve resolution (

) for amino acids.

Warning: Do not use "Amylose" or "Cellulose" coated columns (e.g., OD-H, AD-H) with basic mobile phases (DEA/TEA) for this specific molecule, as on-column hydrolysis will occur, leading to ghost peaks of free Tyrosine.

Troubleshooting & FAQs

Issue: "I see a third peak in my HPLC chromatogram."

Diagnosis: This is likely L-Tyrosine (free) , resulting from the hydrolysis of the ester. Root Cause:

  • Mobile phase pH > 7.

  • Sample solvent contained water and stood at room temperature for > 24 hours.

  • Liberation step used NaOH.[5] Solution: Prepare samples in 0.1% HCl/Methanol. Keep samples at 4°C.

Issue: "The optical rotation is lower than literature values."

Diagnosis: Partial racemization or hydrolysis. Root Cause: If you heated the solution above 60°C during crystallization, the O-acetyl group might have migrated to the N-position (O->N acyl migration) or hydrolyzed. Solution: Keep process temperatures strictly < 50°C. Verify structure via NMR (


 NMR will show a shift in the acetyl methyl group if migration occurred).
Issue: "Solubility is poor in methanol."

Diagnosis: O-Acetyl-tyrosine is less soluble than Tyrosine. Solution: Use a co-solvent system. Ethanol/Water (80:20) often provides better solubility curves for crystallization than pure methanol.

Visualizing the "Safe" Workflow

This diagram illustrates the critical pH control points required to preserve the O-acetyl group during chemical resolution.

ChemicalResolution Input Racemic O-Acetyl-Tyr Dissolve Dissolve in MeOH (Temp < 50°C) Input->Dissolve AddAgent Add Chiral Acid (L-DBTA) Dissolve->AddAgent Crystallize Crystallize Salt (Slow Cool) AddAgent->Crystallize Filter Filter Crystallize->Filter Solid Solid: L-Salt Filter->Solid Liquid Liquor: D-Enriched Filter->Liquid Liberation Liberation Step (CRITICAL CONTROL POINT) Solid->Liberation Product Pure L-O-Acetyl-Tyr Liberation->Product Use Ion Exchange or pH 5.5 Hydrolysis FAILURE: Free Tyrosine Liberation->Hydrolysis If pH > 8 (Strong Base)

Figure 2: Workflow for chemical resolution emphasizing the critical pH control point to prevent ester hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 226267, O-Acetyl-L-tyrosine. Retrieved from [Link]

  • Smyth, D. G. (1967). Acetylation of Amino and Tyrosine Hydroxyl Groups: Preparation of Inhibitors of Oxytocin.[6] The Journal of Biological Chemistry, 242(7), 1592–1598.[6] (Demonstrates stability profiles of O-acetyl-tyrosine derivatives). Retrieved from [Link]

  • Daicel Corporation. Instruction Manual for CROWNPAK CR(+)/CR(-). (Standard protocol for chiral separation of free amino acids). Retrieved from [Link]

  • Shiraiwa, T., et al. (1987). Optical Resolution of Amino Acids by Formation of Diastereomeric Salts. Chemical Society of Japan.[7] (Foundational methodology for tartaric acid-based resolution).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of a molecule is the bedrock of all subsequent investigation. 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid, an acetylated derivative of the essential amino acid tyrosine, serves as a pertinent case study. Its structure, comprising an amino acid backbone, a para-substituted aromatic ring, and an ester functional group, presents a classic challenge for structural elucidation that is perfectly suited for Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid. Moving beyond a simple data report, we will explore the causality behind experimental choices, from sample preparation to spectral interpretation. Furthermore, we will objectively compare the insights gained from ¹H NMR with those from complementary analytical techniques—¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—to demonstrate how a multi-faceted analytical strategy provides a self-validating and comprehensive structural dossier.

Part 1: The Cornerstone of Analysis: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the preeminent technique for determining the structure of organic molecules in solution. It provides exquisitely detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. By analyzing the chemical shifts, integration values, and signal splitting patterns, we can piece together the molecular puzzle.

Anticipating the ¹H NMR Spectrum

Before entering the lab, a skilled scientist predicts the spectrum. This forethought is crucial for identifying unexpected signals or confirming the expected structure. For 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid, we can dissect the molecule into distinct proton environments:

  • Aromatic Protons (H-c, H-d): The para-substituted benzene ring creates a symmetrical system. Protons ortho to the CH₂ group (H-c) are in a different chemical environment than those ortho to the acetyloxy group (H-d). This typically results in two distinct signals, each appearing as a doublet due to coupling with their respective ortho neighbors (a pattern often referred to as an AA'BB' system).[1][2]

  • Aliphatic Protons (H-a, H-b): The chiral center at the alpha-carbon (H-a) and the adjacent methylene protons (H-b) form a three-spin system (AMX or ABX). The H-a proton will be split by the two non-equivalent H-b protons, and each H-b proton will be split by H-a and its geminal partner. This leads to complex multiplets, often a doublet of doublets for each H-b proton and a triplet or multiplet for H-a.[3]

  • Acetyl Protons (H-e): The three protons of the methyl group in the acetyl moiety are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet.[4]

  • Exchangeable Protons (NH₂ and OH): The amine (NH₂) and carboxylic acid (OH) protons are acidic and can exchange with the solvent or trace amounts of water. Their signals are often broad and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature.[5] In a deuterated solvent like D₂O, these signals will disappear entirely due to exchange with deuterium.[5]

The anticipated spectral data is summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Chemical Shift
H-a (α-CH) ~4.3Triplet (t) or Multiplet (m)1HAdjacent to electronegative amine and carboxyl groups.[3]
**H-b (β-CH₂) **~3.2Doublet of Doublets (dd)2HDiastereotopic protons adjacent to the chiral center and aromatic ring.[3]
H-c (Aromatic) ~7.2Doublet (d)2HAromatic proton ortho to the alkyl substituent.[6]
H-d (Aromatic) ~7.0Doublet (d)2HAromatic proton ortho to the electron-withdrawing acetyloxy group.[6]
H-e (Acetyl CH₃) ~2.3Singlet (s)3HMethyl group adjacent to an ester carbonyl.[4]
NH₂ (Amine) Variable (e.g., 5-9 in DMSO)Broad Singlet (br s)2HExchangeable proton on a nitrogen atom.[5]
OH (Carboxylic Acid) Variable (e.g., 10-13 in DMSO)Broad Singlet (br s)1HHighly deshielded, exchangeable acidic proton.[5]
A Self-Validating Protocol for High-Quality ¹H NMR Acquisition

The quality of an NMR spectrum is profoundly dependent on proper sample preparation. A flawed preparation can lead to broad lines, poor signal-to-noise, and misleading artifacts. This protocol is designed to be self-validating, incorporating steps that ensure high-resolution data.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid. Using a sufficient amount ensures a good signal-to-noise ratio can be achieved in a reasonable time.[7][8]

  • Solvent Selection: Choose an appropriate deuterated solvent. For this amino acid derivative, DMSO-d₆ is an excellent choice as it effectively dissolves the polar compound and allows for the observation of exchangeable NH₂ and OH protons. Alternatively, D₂O can be used, which will cause the NH₂ and OH signals to disappear, a useful diagnostic test. Chloroform-d (CDCl₃) is generally a poor choice for amino acids due to low solubility.[9]

  • Dissolution & Transfer: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[7][8] Gently vortex or sonicate to ensure complete dissolution. The absence of solid particles is critical, as suspended solids distort the magnetic field homogeneity, leading to broad spectral lines that cannot be corrected by shimming.

  • Filtration (Self-Validation Step): As a crucial quality control step, filter the sample solution directly into a clean, dry NMR tube through a Pasteur pipette containing a small, tightly packed plug of glass wool.[9] This removes any particulate matter, ensuring optimal magnetic field homogeneity and sharp spectral lines.

  • Internal Standard (Optional but Recommended): While modern spectrometers can reference the residual solvent peak, adding an internal standard like Tetramethylsilane (TMS) for organic solvents allows for highly accurate chemical shift referencing (defined as 0.00 ppm).

  • Data Acquisition:

    • Insert the sample into the spectrometer.

    • Locking: The spectrometer stabilizes the magnetic field by "locking" onto the deuterium signal of the solvent.[8]

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils, either automatically or manually, to minimize peak broadening and achieve sharp, symmetrical lineshapes.[8]

    • Acquisition: A standard 1D proton pulse sequence is used to acquire the spectrum. The number of scans can be adjusted to achieve the desired signal-to-noise ratio.

Visualizing the Workflow

The path from a solid sample to an interpretable spectrum follows a logical sequence, as illustrated below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh Sample (5-10 mg) B 2. Add Deuterated Solvent (e.g., DMSO-d6, 0.7 mL) A->B C 3. Dissolve Completely (Vortex/Sonicate) B->C D 4. Filter into NMR Tube (Glass Wool Pipette) C->D E 5. Insert into Spectrometer D->E F 6. Lock & Shim E->F G 7. Acquire Spectrum F->G H 8. Fourier Transform G->H I 9. Phase & Baseline Correction H->I J 10. Integrate & Pick Peaks I->J K 11. Assign Structure J->K

Caption: Workflow for ¹H NMR analysis from sample preparation to structural assignment.

Part 2: A Holistic Approach: Comparison with Alternative Techniques

While ¹H NMR is remarkably informative, relying on a single technique can be precarious. Corroborating data from orthogonal methods provides a higher degree of confidence, which is essential in regulated environments like drug development.

¹³C NMR Spectroscopy: The Carbon Skeleton
  • Core Principle: ¹³C NMR spectroscopy detects the ¹³C isotope, providing a signal for each unique carbon atom in a molecule. This directly confirms the carbon framework.

  • Experimental Insights: A standard ¹³C NMR spectrum of our target molecule would show 9 distinct signals (the two pairs of aromatic carbons, H-c and H-d, are equivalent by symmetry, resulting in single signals for each pair). Critically, it allows for the unambiguous identification of the two carbonyl carbons (ester and carboxylic acid) in a region (165-180 ppm) where no other signals appear.[10]

  • Methodological Considerations: The natural abundance of ¹³C is low (~1.1%), making it much less sensitive than ¹H NMR. Consequently, a higher sample concentration (50-100 mg) or a significantly longer acquisition time is required to achieve a good signal-to-noise ratio.[7]

Mass Spectrometry (MS): The Molecular Weight and Formula
  • Core Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to predict the elemental formula.

  • Experimental Insights: For 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid (C₁₁H₁₃NO₄, MW: 223.22 g/mol ), electrospray ionization (ESI) in positive mode would show a prominent ion at m/z 224.09, corresponding to the protonated molecule [M+H]⁺.[11] Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the loss of the acetyl group (a neutral loss of 42 Da), providing further structural confirmation.[12][13]

  • Protocol: Sample Preparation for LC-MS

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or water/acetonitrile).

    • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

    • Filter the final solution through a 0.22 µm syringe filter to remove particulates that could clog the HPLC system.[14]

    • Transfer the filtrate to an autosampler vial for injection.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
  • Core Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations in its chemical bonds. Specific functional groups have characteristic absorption frequencies.[15]

  • Experimental Insights: FTIR provides a rapid and non-destructive confirmation of key functional groups. The spectrum of our target molecule would show:

    • A strong, sharp absorption around 1750-1735 cm⁻¹ for the ester C=O stretch.

    • A strong, sharp absorption around 1725-1700 cm⁻¹ for the carboxylic acid C=O stretch.

    • A broad absorption from 3300-2500 cm⁻¹ for the carboxylic acid O-H stretch.

    • Absorptions in the 1600-1500 cm⁻¹ region for the N-H bend of the amine and aromatic C=C stretches.[3]

  • Protocol: Analysis via Attenuated Total Reflectance (ATR)-FTIR

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum. This technique requires minimal sample preparation and is extremely fast.[16]

Comparative Summary of Analytical Techniques
Technique Information Provided Typical Sample Amount Key Advantage for this Molecule
¹H NMR Proton environments, connectivity (J-coupling), relative proton count.5-10 mgProvides the most detailed map of the entire proton framework and stereochemical relationships.
¹³C NMR Number of unique carbons, types of carbons (sp³, sp², sp).50-100 mgUnambiguously confirms the carbon count and identifies carbonyl groups.
Mass Spec (HRMS) Exact molecular weight, elemental formula, fragmentation pathways.< 1 mgConfirms molecular formula and provides connectivity evidence through fragmentation.
FTIR Presence of specific functional groups.< 1 mgRapid, non-destructive confirmation of ester, carboxylic acid, and amine groups.[16]
Visualizing the Analytical Strategy

Choosing the right combination of analytical tools is key to efficient and confident structural elucidation.

Analytical_Strategy Start New Sample: 3-(4-Acetyloxyphenyl) -2-aminopropanoic acid H_NMR Primary Analysis: 1H NMR Start->H_NMR Structure_Proposed Is the proposed structure consistent with the 1H NMR data? H_NMR->Structure_Proposed MS Confirm Molecular Formula: High-Resolution MS Structure_Proposed->MS Yes Re_evaluate Re-evaluate Structure / Purity Structure_Proposed->Re_evaluate No FTIR Confirm Functional Groups: FTIR MS->FTIR C_NMR Confirm Carbon Skeleton: 13C NMR FTIR->C_NMR Final_Structure Structure Confirmed C_NMR->Final_Structure

Caption: Decision tree for the comprehensive structural elucidation of a novel compound.

Conclusion

The structural analysis of 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid serves as an excellent paradigm for modern chemical characterization. ¹H NMR spectroscopy, with its unparalleled ability to detail the proton framework, stands as the primary and most informative tool. A well-executed experiment, founded on a robust and self-validating protocol, yields a rich dataset that allows for a confident initial structural assignment.

However, for the rigorous demands of scientific research and drug development, this assignment must be substantiated. By integrating complementary data from ¹³C NMR to define the carbon skeleton, high-resolution mass spectrometry to confirm the elemental formula, and FTIR to provide a rapid fingerprint of functional groups, we construct a layered, self-consistent, and irrefutable structural proof. This integrated analytical philosophy ensures trustworthiness and scientific integrity, transforming a simple spectrum into definitive molecular knowledge.

References

  • Undergraduate Science Journals. (2016, March 8). Infrared Spectroscopy of Amino Acid Side Chains. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]

  • University of Ottawa. NMR Sample Preparation. Retrieved from [Link]

  • Grdadolnik, J. (2002). Hydration of amino acids: FTIR spectra and molecular dynamics studies. PubMed. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • ResearchGate. (2022, April 21). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Retrieved from [Link]

  • Alowscl. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • ResearchGate. FTIR spectra of (a) the amino acid/peptide systems that formed.... Retrieved from [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • ResearchGate. MS/MS spectra to identify the residue acetylated after 5 min reaction.... Retrieved from [Link]

  • mzCloud. (2015, October 16). N Acetyl L tyrosine. Retrieved from [Link]

  • ResearchGate. 1 H NMR spectrum of L-tyrosine hydrochloride. Retrieved from [Link]

  • University of Groningen. (2009). Chemical labeling for the analysis of proteins, peptides and metabolites by mass spectrometry. Retrieved from [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Dittenhafer-Reed, K. E., et al. (2015). Mass spectrometry-based detection of protein acetylation. PMC. Retrieved from [Link]

  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • ResearchGate. (2023). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • Riebe, M., et al. (2020). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting information. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000051 - L-Tyrosine. Retrieved from [Link]

  • PubChem. L-Tyrosine. Retrieved from [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • PubChem. N-Acetyl-L-tyrosine. Retrieved from [Link]

  • MDPI. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

  • University of Calgary. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • FooDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253). Retrieved from [Link]

  • PubChem. (R)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid. Retrieved from [Link]

  • ePathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Chemistry Connected. NMR shifts 1H -general.cdx. Retrieved from [Link]

  • University of Puget Sound. 13-C NMR Chemical Shift Table. Retrieved from [Link]

Sources

Comparative Bioavailability Guide: O-Acetyltyrosine vs. N-Acetyltyrosine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of O-acetyl-L-tyrosine (OAT) and N-acetyl-L-tyrosine (NALT) , focusing on their physicochemical properties, metabolic pathways, and bioavailability profiles. It is designed for researchers and drug development professionals seeking to optimize tyrosine delivery systems.

Executive Summary

In the development of tyrosine prodrugs, the primary challenge is overcoming the poor aqueous solubility of L-Tyrosine (0.45 mg/mL at 25°C) without compromising its conversion efficiency in vivo.

  • N-Acetyl-L-Tyrosine (NALT): The industry standard for parenteral nutrition and soluble supplementation. While it exhibits superior solubility, it demonstrates poor bioavailability in humans due to rate-limiting deacetylation by Acylase I. Approximately 35–60% of an intravenous dose is excreted unchanged in urine.

  • O-Acetyl-L-Tyrosine (OAT): A phenolic ester derivative. Mechanistically, OAT offers a superior cleavage profile because it is a substrate for ubiquitous and high-turnover plasma esterases, avoiding the metabolic bottleneck seen with NALT. However, its lower stability in solution presents formulation challenges.

Verdict: While NALT wins on shelf-stability and commercial availability, OAT (and other ester derivatives like L-tyrosine methyl ester) represents a more metabolically efficient prodrug strategy for rapid systemic tyrosine elevation.

Physicochemical & Structural Analysis

The fundamental difference lies in the acetylation site, which dictates the enzymatic machinery required for activation.

FeatureN-Acetyl-L-Tyrosine (NALT)O-Acetyl-L-Tyrosine (OAT)
Chemical Structure Acetyl group on

-amino
nitrogen
Acetyl group on phenolic oxygen
Bond Type Amide (Peptide-like bond)Ester
Solubility High (~40 mg/mL)High (Polarity disruption)
Chemical Stability High (Resistant to non-enzymatic hydrolysis)Moderate/Low (Prone to spontaneous hydrolysis)
Primary Cleavage Enzyme Aminoacylase I (Kidney/Liver specific)Esterases (Plasma/Liver/RBCs)
Metabolic Bottleneck Yes (Enzyme saturation/specificity)No (High capacity system)
Structural Implications[1]
  • NALT (Amide): The amide bond mimics a peptide linkage. Human cytosolic acylases (specifically Acylase I) are required to cleave this bond. In humans, this enzyme has low affinity for N-acetylated aromatic amino acids compared to rodents, leading to species-specific bioavailability discrepancies.

  • OAT (Ester): The ester bond on the phenol ring is highly susceptible to hydrolysis by non-specific esterases (e.g., butyrylcholinesterase, carboxylesterase) present in high concentrations in human plasma.

Metabolic Pathways & Bioavailability Mechanism

The following diagram illustrates the divergent metabolic fates of OAT and NALT. Note the "Excretion Trap" specific to NALT.

TyrosineMetabolism cluster_0 Prodrug Administration cluster_1 Systemic Circulation & Tissue cluster_2 Elimination NALT N-Acetyl-L-Tyrosine (Amide Bond) Acylase Aminoacylase I (Kidney/Liver) NALT->Acylase Slow Transport (Rate Limiting) Urine Urinary Excretion (Unchanged Prodrug) NALT->Urine Rapid Clearance (35-60% Loss) OAT O-Acetyl-L-Tyrosine (Ester Bond) Esterase Non-specific Esterases (Plasma/Liver) OAT->Esterase Rapid Access OAT->Urine Minimal Loss Tyrosine L-Tyrosine (Active Amino Acid) Acylase->Tyrosine Slow Hydrolysis Esterase->Tyrosine Fast Hydrolysis (High Yield)

Figure 1: Comparative metabolic pathways. NALT faces a "race" between slow deacetylation and rapid renal clearance. OAT utilizes abundant plasma esterases for rapid conversion.

Experimental Evidence & Performance Data

N-Acetyl-L-Tyrosine (The "Leaky Bucket" Effect)

Despite its popularity, clinical data consistently highlights the inefficiency of NALT in humans.

  • Study: Druml et al. (1991) and Magnuson et al. (1989).

  • Protocol: Intravenous infusion of NALT vs. L-Tyrosine.

  • Key Findings:

    • Plasma Response: IV NALT resulted in negligible increases in plasma tyrosine compared to equimolar L-Tyrosine.[1][2]

    • Urinary Loss: 56% of the infused NALT dose was recovered unchanged in urine within 4 hours.

    • Mechanism: The kidney clears NALT faster than the body can deacetylate it.

O-Acetyl & Ester Derivatives (The "Rapid Release" Effect)

Direct human data for O-acetyl-L-tyrosine specifically is rarer than for L-tyrosine methyl ester, but the mechanism is shared (ester hydrolysis).

  • Study: Topall & Laborit (1989) - Journal of Pharmacy and Pharmacology.

  • Protocol: Comparative screening of tyrosine prodrugs in mice (IP and Oral).

  • Comparison: L-Tyrosine vs. N-Acetyl-L-Tyrosine vs. L-Tyrosine Methyl Ester vs. O-Phospho-L-Tyrosine.

  • Key Findings:

    • N-Acetyl-L-Tyrosine: "The least effective prodrug tested."[3][4]

    • Ester/Phospho Derivatives: Produced substantial increases in brain and plasma tyrosine, comparable to or better than L-Tyrosine.

    • Implication: Modifications to the phenol group (O-substituted) or the carboxyl group (Methyl ester) retain bioavailability better than amine modification (N-acetyl).

Summary Table: Pharmacokinetic Efficiency

ParameterN-Acetyl-L-TyrosineL-Tyrosine (Control)O-Acetyl / Ester Derivatives
Bioavailability (F) < 20% (Effective Tyrosine)Baseline (100% IV / ~50-80% Oral)High (Predicted >80%)
Tmax (Time to Peak) Delayed (Requires metabolism)RapidRapid (Hydrolysis is fast)
Renal Clearance High (Unchanged Drug)Low (Reabsorbed)Low (Converted before excretion)
Conversion Site Intracellular (Kidney/Liver)N/APlasma & Tissue

Experimental Protocols for Validation

To validate these claims in your own pipeline, use the following self-validating protocols.

Protocol A: In Vitro Enzymatic Stability Assay

Objective: Determine the half-life (


) of prodrugs in human plasma vs. buffer.
  • Preparation: Prepare 100 µM solutions of NALT and OAT in PBS (pH 7.4).

  • Incubation:

    • Group A (Control): PBS at 37°C.

    • Group B (Plasma): Pooled human plasma at 37°C.

    • Group C (Acylase): Purified Acylase I (porcine kidney) in buffer.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, 60, 120 min.

  • Quenching: Add 150 µL ice-cold Acetonitrile (with internal standard).

  • Analysis: LC-MS/MS monitoring parent compound depletion and L-Tyrosine formation.

  • Expected Result:

    • NALT: Stable in Plasma (>2h). Rapid degradation only in Group C (Acylase).

    • OAT: Rapid degradation in Plasma (<15 min

      
      ) due to esterases. Stable in PBS.
      
Protocol B: In Vivo Pharmacokinetic (PK) Study (Rat Model)

Objective: Compare Area Under the Curve (AUC) of plasma Tyrosine.

  • Dosing: Administer equimolar doses (e.g., 1 mmol/kg) of NALT, OAT, and L-Tyrosine via Oral Gavage (PO) or IV tail vein.

  • Blood Collection: Serial tail nicks at 0, 15, 30, 60, 120, 240 min.

  • Quantification: Measure Plasma L-Tyrosine (not just total tyrosine conjugates).

  • Calculation: Calculate

    
     (Relative Bioavailability) = 
    
    
    
    .
    • Note: In rats, NALT conversion is faster than humans, so rat data may overestimate NALT efficacy compared to human clinical reality.

References

  • Druml, W., et al. (1991). "Utilization of tyrosine dipeptides and N-acetyltyrosine in renal failure." Kidney International, 40(Supp 33), S167-S170. Link

  • Magnuson, K., et al. (1989). "N-Acetyl-L-tyrosine as a tyrosine source in adult parenteral nutrition." Journal of Parenteral and Enteral Nutrition, 13(3), 251-255. Link

  • Topall, G., & Laborit, H. (1989). "Brain tyrosine increases after treating with prodrugs: comparison with tyrosine." Journal of Pharmacy and Pharmacology, 41(11), 789-791.[1] Link

  • Hoffer, L. J. (2016). "Parenteral Nutrition: Amino Acids." Nutrients, 8(12), 790. (Review of NALT inefficiency). Link

Sources

A Senior Application Scientist's Guide to LC-MS Validation Standards for 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of validation standards for the quantification of 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind methodological choices, ensuring a robust and self-validating analytical system. Our focus is to equip you with the expertise to not only perform the validation but to understand the critical interplay of each parameter in generating reliable and defensible data.

Introduction: The Analytical Imperative for 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid

3-(4-Acetyloxyphenyl)-2-aminopropanoic acid, also known as O-acetyl-D-tyrosine or 4-acetylphenylalanine, is a derivative of the amino acid phenylalanine. Its accurate quantification in biological matrices is often a critical aspect of pre-clinical and clinical studies. LC-MS, with its inherent specificity and sensitivity, stands as the premier analytical technique for this purpose. However, the power of LC-MS is only realized through a meticulous and scientifically sound validation process. This guide will walk you through the essential validation standards, drawing upon internationally recognized guidelines to ensure your methodology is fit for purpose.

The Foundation of Trust: Core Principles of LC-MS Method Validation

A validated LC-MS method is one that has been proven to be suitable for its intended use. This is achieved by systematically evaluating a set of performance characteristics. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide comprehensive guidelines that form the bedrock of our validation approach.[1][2][3][4][5][6][7] The core parameters we will explore are:

  • Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity and Range: The capacity to elicit test results that are directly proportional to the concentration of the analyte in samples.

  • Accuracy and Precision: The closeness of test results to the true value and the degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Matrix Effects: The alteration of ionization efficiency by co-eluting substances from the sample matrix.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific intervals.

The logical relationship between these validation parameters is crucial for a self-validating system. For instance, a highly selective method will inherently improve accuracy and allow for lower limits of quantification.

Validation_Parameters cluster_0 Core Performance cluster_1 Method Reliability Specificity Specificity & Selectivity Accuracy Accuracy Specificity->Accuracy ensures correct measurement LOQ LOD & LOQ Specificity->LOQ enables lower detection Precision Precision Precision->Accuracy Linearity Linearity & Range Linearity->Accuracy LOQ->Linearity defines lower end of range Robustness Robustness Robustness->Precision maintains precision under variation Stability Stability Stability->Accuracy ensures analyte integrity MatrixEffects Matrix Effects MatrixEffects->Accuracy can introduce bias

Caption: Interconnectivity of LC-MS Validation Parameters.

Experimental Workflow: A Practical Guide to Validation

This section outlines a detailed, step-by-step methodology for the validation of an LC-MS method for 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid in human plasma. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Materials and Reagents
  • Analytical Standard: 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid (purity ≥98%)

  • Internal Standard (IS): Stable isotope-labeled 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid (e.g., d4-3-(4-Acetyloxyphenyl)-2-aminopropanoic acid) is highly recommended to compensate for matrix effects and variability in sample processing.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (LC-MS grade).

  • Matrix: Blank human plasma (K2EDTA as anticoagulant).

  • Reagents for Protein Precipitation: Trichloroacetic acid (TCA) or sulfosalicylic acid.[2][3]

Sample Preparation: The Critical First Step

The goal of sample preparation is to extract the analyte from the biological matrix while removing interfering substances. Protein precipitation is a common and effective method for plasma samples.

Protocol:

  • Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analytical standard into blank human plasma.

  • Precipitation: To 100 µL of plasma sample (blank, calibration standard, or QC), add 300 µL of ice-cold 10% TCA in acetonitrile containing the internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

Causality: The use of a stable isotope-labeled internal standard added early in the process is crucial for a self-validating system. It experiences the same extraction inefficiencies and matrix effects as the analyte, thus providing accurate normalization.

Sample_Preparation Plasma Plasma Sample (100 µL) Precipitation Add Protein Precipitation Agent + Internal Standard Plasma->Precipitation Vortex Vortex (1 min) Precipitation->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS Analysis Supernatant->LCMS

Caption: Workflow for Plasma Sample Preparation.

LC-MS/MS Instrumentation and Conditions

The following are example starting conditions. Method development and optimization are essential.

ParameterConditionRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemUHPLC offers higher resolution and faster analysis times.
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention for moderately polar compounds like the analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 5 minutesA gradient is necessary to elute the analyte and clean the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CImproves peak shape and reproducibility.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
MS System Triple Quadrupole Mass SpectrometerIdeal for quantitative analysis using Selected Reaction Monitoring (SRM).
Ionization Source Electrospray Ionization (ESI), Positive ModeThe amino group on the analyte is readily protonated.
SRM Transitions Analyte: e.g., m/z 224.1 -> 164.1; IS: e.g., m/z 228.1 -> 168.1Precursor ion corresponds to [M+H]+. Product ions are generated by collision-induced dissociation for specificity. These are hypothetical values and must be optimized.
Source Parameters Optimized for maximum signal intensity (e.g., Capillary Voltage, Gas Flow, Temperature)Instrument-specific optimization is critical for sensitivity.

Performance Characteristics: A Comparative Analysis

A key aspect of this guide is to provide a realistic comparison of LC-MS with other analytical techniques. The following table summarizes the expected performance of a validated LC-MS method for 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid against High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance MetricLC-MS/MSHPLC-UVGC-MS
Specificity/Selectivity Very High (based on mass-to-charge ratio)Moderate (risk of co-eluting interferences)High (requires derivatization)
Sensitivity (Typical LOQ) Low ng/mL to pg/mL[8]High ng/mL to µg/mL[6][9]ng/mL range, but requires derivatization[1]
Throughput High (fast gradients)ModerateModerate to Low (longer run times and derivatization)
Sample Preparation Relatively simple (protein precipitation)Can be more complex to remove interferencesRequires derivatization, can be multi-step
Robustness Generally good, but susceptible to matrix effectsHighHigh, but derivatization can introduce variability
Cost (Instrument) HighLowModerate

Causality: The high specificity of LC-MS/MS, derived from the selection of both a precursor and a product ion, is the primary reason for its superior sensitivity and reduced need for extensive sample cleanup compared to HPLC-UV. While GC-MS offers good specificity, the requirement for derivatization to make the amino acid volatile adds complexity and potential for analytical error.[7]

In-Depth Look at Validation Parameters

The following provides a more detailed explanation of how to assess each validation parameter, in line with regulatory expectations.

Specificity and Selectivity
  • Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.

  • Procedure:

    • Analyze at least six different sources of blank human plasma to check for interfering peaks at the retention time of the analyte and internal standard.

    • Analyze blank plasma spiked with the analyte at the Lower Limit of Quantification (LLOQ) to ensure it is distinguishable from baseline noise.

Linearity and Range
  • Objective: To establish a linear relationship between the concentration of the analyte and the instrument response.

  • Procedure:

    • Prepare a calibration curve with a minimum of six non-zero concentration levels, spanning the expected range of concentrations in the study samples.

    • Perform a linear regression analysis of the peak area ratio (analyte/IS) versus concentration.

    • The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision
  • Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the reproducibility of the measurements (precision).

  • Procedure:

    • Analyze QC samples at a minimum of three concentration levels (low, medium, and high) in replicate (n=5) on the same day (intra-day) and on three different days (inter-day).

    • Accuracy: The mean concentration should be within ±15% of the nominal concentration (±20% at the LLOQ).

    • Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure:

    • LOD: Typically determined as the concentration that yields a signal-to-noise ratio of 3:1.

    • LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (within ±20% for both).

Robustness
  • Objective: To evaluate the method's reliability when subjected to small, deliberate changes in analytical parameters.

  • Procedure:

    • Vary parameters such as column temperature (e.g., ± 5°C), mobile phase composition (e.g., ± 2%), and flow rate (e.g., ± 10%).

    • Analyze QC samples under these modified conditions and assess the impact on the results. The results should remain within the acceptance criteria for accuracy and precision.

Matrix Effects
  • Objective: To assess the influence of co-eluting matrix components on the ionization of the analyte.

  • Procedure:

    • Compare the peak area of the analyte in a post-extraction spiked sample (analyte added to the supernatant of an extracted blank matrix) to the peak area of the analyte in a pure solution at the same concentration.

    • The matrix factor should be consistent across different sources of the matrix.

Stability
  • Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.

  • Procedure:

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Short-Term Stability: Keep QC samples at room temperature for a duration that mimics the sample handling time.

    • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of the study.

    • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

Conclusion: Ensuring Data Integrity through Rigorous Validation

The successful validation of an LC-MS method for 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid is not merely a procedural exercise; it is a fundamental requirement for generating high-quality, reliable, and defensible data. By understanding the scientific principles behind each validation parameter and employing a systematic and rigorous approach, researchers can have full confidence in their analytical results. This guide provides a comprehensive framework for achieving this, emphasizing the importance of a self-validating system where each component of the method contributes to the overall data integrity. The superior specificity and sensitivity of LC-MS make it the ideal choice for this application, provided it is underpinned by a robust validation package.

References

  • Kaspar, H., Dettmer, K., Gronwald, W., & Oefner, P. J. (2008). Automated GC-MS analysis of free amino acids in biological fluids. Journal of Chromatography B, 870(2), 222-232. [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • Wang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3489. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Gika, H. G., et al. (2007). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of chromatographic science, 45(5), 291-296. [Link]

  • Al-Ghanayem, A. A., & El-Azab, A. S. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... ACS Omega, 6(37), 24133-24142. [Link]

  • Centre de recherche du CHUM (CRCHUM). Plasma amino acid LC-MS/MS analysis. [Link]

  • Gao, L., Xu, P., & Ren, J. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. LCGC International. [Link]

  • ResearchGate. (2023). GC-MS or HPLC for quantitative measurement of amino acids in feed samples? [Link]

  • Spadaccino, G., et al. (2018). LOD and LOQ values for 20 amino acids. ResearchGate. [Link]

  • Kaspar, H., et al. (2009). Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(20-21), 1838–1846. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • PubChem. (R)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid. [Link]

  • Dettmer, K., Stevens, A. P., Fagerer, S. R., Kaspar, H., & Oefner, P. J. (2011). Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. In Metabolomics (pp. 51-71). Humana Press. [Link]

  • Kim, H., et al. (2024). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 15(3), 304. [Link]

  • Tsikas, D., et al. (2022). Quality Control in Targeted GC-MS for Amino Acid-OMICS. International journal of molecular sciences, 23(15), 8286. [Link]

  • Polet, E., et al. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Molecules, 25(21), 5158. [Link]

Sources

A-Head-to-Head-Framework-for-Pharmacokinetic-Analysis-L-Tyrosine-vs-O-acetyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Prodrug Approach

L-tyrosine, a non-essential amino acid, is a fundamental precursor for the synthesis of critical catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] Its availability can be a rate-limiting step in catecholamine production, particularly under conditions of physiological stress.[2] However, L-tyrosine's therapeutic potential is often hampered by its limited aqueous solubility and stability, which can affect its bioavailability.[3]

To overcome these limitations, medicinal chemists often employ a prodrug strategy. This guide focuses on 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid, more specifically the L-isomer known as O-acetyl-L-tyrosine, a simple ester prodrug of L-tyrosine.[4][5] The core hypothesis is that by masking the polar phenolic hydroxyl group with an acetyl ester, the molecule's lipophilicity is increased. This modification is designed to enhance its stability and absorption, with the acetyl group being readily cleaved in vivo by ubiquitous esterase enzymes to release the parent L-tyrosine.[6][7]

This guide provides a comprehensive framework for conducting a head-to-head pharmacokinetic (PK) comparison of L-tyrosine and its acetylated prodrug, O-acetyl-L-tyrosine. We will detail the necessary experimental protocols, from study design to bioanalytical quantification, and discuss the interpretation of key PK parameters. The methodologies described herein are grounded in established preclinical practices and adhere to regulatory expectations for bioanalytical validation.[8][9]

Experimental Design: A Robust In Vivo Pharmacokinetic Study

A well-designed in vivo study is paramount for generating reliable and comparable pharmacokinetic data.[10] Rodent models, such as Sprague-Dawley rats, are commonly used in preclinical PK studies due to their well-characterized physiology and the availability of established procedures.[11][12]

The study should be designed to assess the pharmacokinetics of both L-tyrosine and O-acetyl-L-tyrosine following both intravenous (IV) and oral (PO) administration. The IV route serves as a crucial reference, providing a measure of systemic clearance and volume of distribution, while the PO route is essential for determining oral bioavailability.[13]

Workflow for Comparative Pharmacokinetic Analysis

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing & Sampling Phase cluster_post Analytical & Data Phase A Animal Acclimation (Sprague-Dawley Rats) B Surgical Cannulation (Jugular Vein for Sampling) A->B C Formulation Preparation (Vehicle Optimization) B->C D1 Group 1: L-Tyrosine (IV) C->D1 D2 Group 2: L-Tyrosine (PO) C->D2 D3 Group 3: O-acetyl-L-tyrosine (IV) C->D3 D4 Group 4: O-acetyl-L-tyrosine (PO) C->D4 E Serial Blood Sampling (Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) D1->E D2->E D3->E D4->E F Plasma Isolation (Centrifugation) E->F G Bioanalytical Quantification (LC-MS/MS) F->G H Pharmacokinetic Analysis (WinNonlin or similar) G->H I Data Interpretation & Comparison H->I G Prodrug O-acetyl-L-tyrosine (Absorbed Prodrug) Parent L-Tyrosine (Active Compound) Prodrug->Parent Hydrolysis Enzyme Esterases (Plasma, Liver, Tissues) Enzyme->Parent Byproduct Acetic Acid

Sources

A Comparative Guide to the Crystal Structure Determination of 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional structure of a molecule is paramount. It dictates function, reactivity, and interaction with biological targets. This guide provides an in-depth comparison of the principal methods for determining the crystal structure of 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid, also known as O-acetyl-L-tyrosine[1][2], an important derivative of the amino acid L-tyrosine.

We will explore the gold-standard method, Single Crystal X-ray Diffraction (SCXRD), and the powerful complementary technique of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation.

Part I: The Gold Standard – Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction is unequivocally the most powerful technique for determining the precise atomic arrangement within a crystalline solid[3][4][5]. By measuring the diffraction pattern of X-rays scattered by the electron clouds of the atoms in a crystal, we can generate a three-dimensional map of the electron density and, from that, infer the exact position of each atom[4][6]. This provides unambiguous information on bond lengths, angles, molecular conformation, and intermolecular interactions in the solid state[5].

Experimental Protocol: An SCXRD Workflow

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of crystallization principles.

The primary bottleneck in SCXRD is often the growth of diffraction-quality single crystals[7]. For 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid, a plausible synthesis and crystallization protocol is as follows. The critical choice here is the solvent system and the method of supersaturation, which are empirically determined to yield crystals of sufficient size and quality (typically >0.1 mm)[4].

  • Synthesis: L-tyrosine is selectively O-acetylated using acetic anhydride under controlled basic conditions, preventing significant N-acetylation. The reaction is quenched by acidification, which precipitates the crude product. This approach is adapted from established methods for tyrosine derivatives[8][9].

  • Purification: The crude O-acetyl-L-tyrosine is purified by recrystallization from an ethanol/water mixture to remove unreacted L-tyrosine and di-acetylated byproducts.

  • Crystallization for Diffraction: High-quality single crystals are grown using slow evaporation. The purified compound is dissolved in a minimal amount of a solvent mixture like methanol/acetonitrile. The solution is filtered to remove dust particles (which can act as unwanted nucleation sites) and left in a loosely covered vial within a vibration-free environment. Slow evaporation over several days or weeks allows for the ordered growth of a single crystal lattice.

A suitable crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer[6]. The crystal is cooled, typically to 100 K, to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern and higher quality data. The diffractometer rotates the crystal through a series of angles, collecting thousands of diffraction spots.

The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using direct methods, which are computational algorithms that generate an initial electron density map. From this map, an initial molecular model is built and then refined using least-squares methods to best fit the experimental data, resulting in a final, highly accurate structure[10].

Workflow for Single Crystal X-ray Diffraction

SCXRD_Workflow cluster_prep Sample Preparation cluster_analysis Structural Analysis Synthesis Synthesis of O-acetyl-tyrosine Purification Purification via Recrystallization Synthesis->Purification Crystallization Slow Evaporation for Single Crystal Growth Purification->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Model Refinement Structure_Solution->Refinement Final_Structure Final 3D Structure (CIF File) Refinement->Final_Structure

SCXRD workflow from synthesis to final structure.
Data Presentation: Interpreting the Results

While a crystal structure for the exact target molecule is not publicly available, the data for the closely related isomer, N-acetyl-L-tyrosine, provides an excellent proxy for the type of information obtained.

Table 1: Representative Crystallographic Data (based on N-acetyl-L-tyrosine)

Parameter Value Significance
Chemical Formula C₁₁H₁₃NO₄ Confirms the elemental composition.
Molar Mass 223.23 g/mol Consistent with the molecular formula.
Crystal System Monoclinic Describes the basic shape of the unit cell.
Space Group P2₁ Defines the symmetry elements within the unit cell.
a, b, c (Å) 5.994, 7.495, 12.510 Dimensions of the unit cell.
β (°) 101.77 The angle of the monoclinic unit cell.
Volume (ų) 550.9 Volume of a single unit cell.
Z 2 Number of molecules in the unit cell.

| R-factor | ~0.03-0.05 | A low value indicates a good fit between the model and data. |

Data adapted from the known structure of N-acetyl-L-tyrosine for illustrative purposes.

The refined structure provides precise bond lengths (e.g., C-C, C=O, C-N), bond angles, and torsion angles that define the molecule's conformation in the crystal. Critically, it reveals the three-dimensional network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice[10].

Part II: The Solution-State Perspective – NMR Spectroscopy

NMR spectroscopy is an unparalleled technique for determining molecular structure in solution[11]. It relies on the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing rich information about the chemical environment, connectivity, and spatial proximity of atoms[11][12]. This is particularly valuable for drug development, as the solution-state structure can more closely mimic the physiological environment.

Experimental Protocol: An NMR Workflow

Structure determination by NMR is a process of assembling a puzzle using data from a suite of different experiments.

A small amount (~5-10 mg) of purified 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid is dissolved in a deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide, DMSO-d₆, or Deuterium Oxide, D₂O). The use of deuterated solvents is essential to avoid overwhelming signals from the solvent's own protons[11].

A series of 1D and 2D NMR experiments are performed to unambiguously assign every proton and carbon signal and to gather structural restraints.

  • 1D ¹H and ¹³C Spectra: These are the starting points. The ¹H spectrum shows the chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) for each proton. The ¹³C spectrum shows the chemical shift for each unique carbon atom[12][13].

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It reveals which protons are on adjacent carbons, helping to piece together molecular fragments like the alanine side chain.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to, providing a definitive link between the ¹H and ¹³C assignments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for connecting fragments across quaternary carbons or heteroatoms (like the ester carbonyl).

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining 3D structure. It identifies protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds. The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the protons, providing the distance restraints needed for 3D model calculation.

Workflow for NMR-Based Structure Elucidation

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Sample_Prep Dissolve Sample in Deuterated Solvent NMR_1D 1D ¹H & ¹³C NMR (Initial Fingerprint) Sample_Prep->NMR_1D NMR_2D_Connect 2D COSY, HSQC, HMBC (Establish Connectivity) NMR_1D->NMR_2D_Connect NMR_2D_3D 2D NOESY (Spatial Proximity) NMR_2D_Connect->NMR_2D_3D Assignment Resonance Assignment NMR_2D_3D->Assignment Calc 3D Structure Calculation Assignment->Calc Final_Structure Ensemble of Solution Structures Calc->Final_Structure

NMR workflow from sample preparation to a solution structure ensemble.
Data Presentation: Interpreting the Spectra

The combination of NMR experiments allows for the complete assignment of the molecule's structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for O-acetyl-L-tyrosine in DMSO-d₆

Atom(s) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key Correlations (COSY, HMBC)
Acetyl CH₃ ~2.25 (s, 3H) ~21.0 HMBC to Ester C=O
Ester C=O - ~169.5 HMBC from Acetyl CH₃ and Ar-H
Aromatic C-H (ortho to OAc) ~7.10 (d, 2H) ~122.0 COSY to other Ar-H; HMBC to β-CH₂
Aromatic C-H (meta to OAc) ~7.25 (d, 2H) ~130.5 COSY to other Ar-H; HMBC to β-CH₂
Aromatic C (ipso to OAc) - ~149.0 HMBC from Ar-H
Aromatic C (ipso to CH₂) - ~135.0 HMBC from β-CH₂ and Ar-H
β-CH₂ ~2.9-3.1 (m, 2H) ~36.5 COSY to α-CH
α-CH ~3.8-4.0 (m, 1H) ~55.0 COSY to β-CH₂
Carboxyl COOH ~12.5 (br s, 1H) ~173.0 -

| Amino NH₂ | ~8.2 (br s, 2H) | - | - |

Note: Predicted shifts are based on standard values for amino acids and derivatives[14]. Actual values may vary.

NOESY data would reveal, for instance, the spatial proximity between the α-proton and the aromatic protons, helping to define the preferred conformation (rotamer) around the Cα-Cβ bond in solution.

Part III: Comparative Analysis – A Unified Structural View

Both SCXRD and NMR are premier techniques, but they provide different and complementary views of the molecular world. Choosing the right technique—or, ideally, using both—depends on the specific question being asked.

Table 3: Head-to-Head Comparison of SCXRD and NMR

Feature Single Crystal X-ray Diffraction (SCXRD) Nuclear Magnetic Resonance (NMR)
Sample State Solid (single crystal) Solution (or solid-state for ssNMR)
Principle X-ray scattering by electron density Nuclear spin transitions in a magnetic field
Information Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing[5][6] Connectivity, relative stereochemistry, 3D conformation(s) in solution, molecular dynamics[11][15]
Resolution Atomic resolution (<1 Å) Typically lower; provides an ensemble of structures
Key Advantage Unambiguous, direct determination of the static 3D structure. The "gold standard" for absolute proof[11]. Provides structural information in a more biologically relevant state (solution) and captures dynamic behavior.

| Key Limitation | Requires high-quality single crystals, which can be difficult or impossible to grow. Provides a static, time-averaged picture in a potentially non-physiological state[7]. | Structure is calculated indirectly from restraints. Limited by molecular size. Can be ambiguous for highly flexible molecules. |

Synthesizing the Insights: Solid vs. Solution

It is not uncommon for the structure of a molecule determined by SCXRD to differ slightly from the average structure observed by NMR in solution[16].

  • SCXRD reveals the conformation adopted by 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid to achieve the most stable packing arrangement in a crystal lattice. This structure is heavily influenced by strong intermolecular forces, such as hydrogen bonds between the carboxylic acid and amino groups of neighboring molecules[17].

  • NMR reveals the time-averaged conformation in solution, where the molecule is surrounded by solvent. Here, intramolecular forces and interactions with the solvent are the dominant influences. The molecule may exhibit greater conformational flexibility, for example, free rotation around the Cα-Cβ and Cβ-Cγ bonds, which might be "locked" in the crystal structure.

By comparing the two, a researcher gains a complete picture: the molecule's intrinsic conformational preferences (from NMR) and how those preferences can be modulated by its environment (from SCXRD).

When Alternatives are Necessary

If attempts to grow single crystals of O-acetyl-L-tyrosine fail, but a microcrystalline powder is obtained, other techniques can be employed. Powder X-ray Diffraction (PXRD) combined with Crystal Structure Prediction (CSP) can be used to solve the structure[7]. For crystals that are too small for conventional X-ray sources (<10 µm), Three-Dimensional Electron Diffraction (3DED) is a rapidly emerging and powerful alternative[7].

Conclusion

The determination of the crystal structure of 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid is best achieved through a synergistic approach. Single Crystal X-ray Diffraction provides the definitive, high-resolution solid-state structure, offering an unparalleled view of its atomic arrangement and crystal packing. NMR spectroscopy complements this by delivering a dynamic picture of the molecule's conformational landscape in solution, a state that is often more pertinent to its function in biological systems.

For drug development professionals and researchers, relying on a single method may provide an incomplete story. The rigorous, self-validating system described herein—leveraging both SCXRD and a full suite of NMR experiments—ensures the highest degree of scientific integrity and provides a comprehensive structural foundation for further research and application.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved February 15, 2026, from [Link]

  • FZU-CAS. (n.d.). X-ray single-crystal diffraction. Retrieved February 15, 2026, from [Link]

  • Diamond Light Source. (n.d.). Small Molecule Diffraction. Retrieved February 15, 2026, from [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1766–1776. [Link]

  • Harmatha, J., & Dinan, L. (1993). Refinement of the structure of N-acetyl-l-tyrosine ethyl ester monohydrate. Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved February 15, 2026, from [Link]

  • Universität Ulm. (2025, September 17). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine from L-tyrosine. Retrieved February 15, 2026, from [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.9: Structure Determination Practice. Retrieved February 15, 2026, from [Link]

  • Quora. (2016, February 26). What are the differences (pros/cons) of solution and solid state NMR for structural biology?. Retrieved February 15, 2026, from [Link]

  • Reddit. (2017, November 14). Faster way to determine structure from IR/NMR spectra?. Retrieved February 15, 2026, from [Link]

  • YouTube. (2024, May 29). NMR Spectroscopy: Structure Determination Of Organic Compounds. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Structures of tyrosine, N-acetyl tyrosine, Gly-Tyr, Glu- Tyr, Tyr-Arg, and Lys-Tyr-Lys. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN114716335A - Process for preparing N-acetyl-L-tyrosine.
  • Journal of Chemical Health Risks. (n.d.). A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. Retrieved February 15, 2026, from [Link]

  • University of Ottawa NMR Facility Blog. (2008, March 25). Solution vs Solid State MAS NMR. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Comparison between spectra of solution 13 C NMR and solid state 13 C NMR. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) N-Acetyl-3,5-dibromo-l-tyrosine hemihydrate. Retrieved February 15, 2026, from [Link]

  • SciSpace. (n.d.). Crystal structure of L-tyrosine. Retrieved February 15, 2026, from [Link]

  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved February 15, 2026, from [Link]

  • BMRB. (n.d.). BMRB entry bmse000051 - L-Tyrosine. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Design Concepts for Solution and Solid‐State Emitters – A Modern Viewpoint on Classical and Non‐Classical Approaches. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2021, March 21). 7: Molecular and Solid State Structure. Retrieved February 15, 2026, from [Link]

  • Chem-Impex. (n.d.). O-Acetyl-L-tyrosine. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). N-Acetyl-L-tyrosine. Retrieved February 15, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.